N-ACETYLAMINOMETHYLPHOSPHONATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetamidomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNUAHPLMXZWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074736 | |
| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57637-97-5 | |
| Record name | P-[(Acetylamino)methyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57637-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Acetylamino)methyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057637975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((ACETYLAMINO)METHYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5QHK899XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Acetylaminomethylphosphonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of N-acetylaminomethylphosphonate. The information is curated to be a valuable resource for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of key concepts.
Chemical Properties and Structure
This compound, also known as (acetamidomethyl)phosphonic acid, is a synthetic organophosphorus compound. It belongs to the class of acetamides and is structurally related to (aminomethyl)phosphonic acid[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and require experimental validation.
| Property | Value | Source |
| Molecular Formula | C₃H₈NO₄P | PubChem |
| Molecular Weight | 153.07 g/mol | PubChem |
| CAS Number | 57637-97-5 | ChemicalBook[1] |
| IUPAC Name | (acetamidomethyl)phosphonic acid | PubChem |
| Canonical SMILES | CC(=O)NCP(=O)(O)O | PubChem |
| Melting Point | 180-184 °C | Vendor Data |
| Boiling Point | Not available | - |
| Solubility | Slightly soluble in water and methanol | Vendor Data |
| pKa (predicted) | 2.25 ± 0.10 | Guidechem |
Chemical Structure
The chemical structure of this compound features a central phosphonic acid group linked to a nitrogen atom which is part of an acetamide functional group.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, based on general methods for the synthesis of related aminophosphonic acids, a plausible synthetic route and analytical approach can be outlined.
Proposed Synthesis Workflow
The synthesis of this compound can be conceptually approached through the reaction of an N-acetylated amine precursor with a phosphorus source and formaldehyde. A generalized workflow for such a synthesis is depicted below. This would likely involve a variation of the Mannich reaction or the Kabachnik-Fields reaction, which are common methods for forming aminomethylphosphonates[2].
A potential synthetic approach involves the reaction of acetamide, formaldehyde, and phosphorous acid in an acidic medium, followed by hydrolysis[3][4]. The reaction mixture would be heated, and upon completion, the product could be isolated and purified through crystallization.
Analytical Methodology
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons, the methylene protons adjacent to the nitrogen and phosphorus atoms, and the N-H proton.
-
³¹P NMR: The phosphorus NMR spectrum is a key analytical tool for phosphonates. A ³¹P NMR chemical shift for a compound identified as this compound has been reported at approximately 14.3 ppm[5]. This technique is highly sensitive to the chemical environment of the phosphorus atom[6][7].
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for the analysis of this compound. Given its polar nature, derivatization might be necessary to improve retention and detection[8][9]. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point[8][9]. Detection could be achieved using UV-Vis or mass spectrometry (LC-MS).
Biological Activity and Signaling Pathways
This compound has been primarily investigated for its role as a urease inhibitor and is also described as a protein phosphorylation inhibitor.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a target for the treatment of infections by urease-producing bacteria, such as Helicobacter pylori, and in agriculture to prevent the loss of urea-based fertilizers[10][11]. Phosphonates and phosphorodiamidates are known classes of urease inhibitors[11][12].
Proposed Mechanism of Action: this compound likely acts as a competitive, active-site directed inhibitor of urease[3][12]. Its structure mimics that of the substrate, urea, allowing it to bind to the active site of the enzyme. The phosphonate group can then interact with the nickel ions in the active site, leading to inhibition of the enzyme's catalytic activity[3][12]. This interaction may involve the formation of a covalent but reversible phosphoacyl-enzyme intermediate.
Protein Kinase Inhibition
This compound is also reported to be an inhibitor of protein phosphorylation[1]. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins[13][14]. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets[15][16][17].
The specific protein kinases that are inhibited by this compound and the downstream signaling pathways affected have not been elucidated in the available literature. Further research is required to identify its specific molecular targets within the human kinome and to understand the functional consequences of its inhibitory activity.
Conclusion and Future Directions
This compound is a compound with established urease inhibitory activity and potential as a protein kinase inhibitor. While its fundamental chemical properties are known, there is a need for more detailed experimental data, particularly regarding its synthesis, analytical characterization, and the specific molecular mechanisms underlying its biological effects.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Establishing and validating a robust analytical method for its quantification in various matrices.
-
Elucidating the precise binding mode and inhibitory kinetics with urease through structural biology and enzyme kinetics studies.
-
Identifying the specific protein kinase targets and characterizing the downstream effects on cellular signaling pathways.
Such studies will be instrumental in fully understanding the therapeutic and research potential of this compound.
References
- 1. Item - Summary of 31P NMR chemical shifts observed in culture supernatants of various phn strains grown with various organophosphonates.a - figshare - Figshare [figshare.com]
- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibitors of signal transduction protein kinases as targets for cancer therapy [nens.yellowcouch.org]
- 16. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]
- 17. scbt.com [scbt.com]
N-acetylaminomethylphosphonate: A Technical Guide for Researchers
CAS Number: 57637-97-5 Chemical Name: (Acetamidomethyl)phosphonic acid
This technical guide provides an in-depth overview of N-acetylaminomethylphosphonate, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, biological activities, relevant experimental protocols, and safety information.
Chemical and Physical Properties
This compound is a phosphonic acid derivative. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C3H8NO4P | [1] |
| Molecular Weight | 153.07 g/mol | [1] |
| Appearance | White to off-white solid | |
| pKa | 2.25 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in water | |
| InChI Key | FDNUAHPLMXZWLS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)NCP(=O)(O)O | [1] |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its inhibitory effects on specific enzymes, suggesting its potential in various research and therapeutic applications.
Urease Inhibition
Protein Phosphorylation Inhibition
As a phosphonic acid derivative, this compound is suggested to act as a general inhibitor of protein phosphorylation.[3] Protein kinases are crucial enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins. Their dysregulation is implicated in numerous diseases, including cancer. By mimicking the phosphate group, phosphonic acids can interfere with the binding of substrates or ATP to the kinase active site. The N-C-P molecular fragment is a key feature that allows it to act as an analogue of amino acids, where the carboxylic group is replaced by a phosphonic acid, potentially enabling it to interact with the active sites of enzymes that recognize amino acid motifs.[3]
Experimental Protocols
Synthesis of (Acetamidomethyl)phosphonic Acid
While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general and widely used method for the synthesis of aminophosphonic acids is the Kabachnik-Fields reaction . This one-pot reaction typically involves the condensation of an amine, a carbonyl compound (in this case, formaldehyde), and a dialkyl phosphite.
A plausible synthetic workflow for this compound is outlined below:
General Steps:
-
Formation of the Schiff base/N-acylimine intermediate: Acetamide reacts with formaldehyde to form N-(hydroxymethyl)acetamide.
-
Nucleophilic addition of phosphite: The dialkyl phosphite then undergoes a nucleophilic addition to the intermediate.
-
Hydrolysis: The resulting dialkyl (acetamidomethyl)phosphonate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ester groups and yield the final phosphonic acid product.
Urease Inhibition Assay
A common method to determine the urease inhibitory activity of a compound is to measure the amount of ammonia produced from the enzymatic hydrolysis of urea.
References
- 1. researchgate.net [researchgate.net]
- 2. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biological Activity of N-acetylaminomethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for N-acetylaminomethylphosphonate, a molecule of interest for its biological activities, including enzyme inhibition. This document details synthetic methodologies, presents key quantitative data, and outlines the known biological functions and mechanisms of action.
Introduction
This compound is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), a well-known metabolite of the herbicide glyphosate. The addition of the acetyl group modifies the molecule's chemical properties and biological activity, making it a subject of interest in biochemical and pharmacological research. Notably, it has been investigated for its role as an inhibitor of specific enzymes, such as ureases and protein kinases. This guide will explore the primary routes for its chemical synthesis and delve into its characterized biological effects.
Synthesis Pathways
The synthesis of this compound is typically achieved through the acetylation of its precursor, aminomethylphosphonic acid (AMPA). The overall synthesis can be considered a two-stage process: the synthesis of AMPA, followed by its N-acetylation.
Synthesis of Aminomethylphosphonic Acid (AMPA)
A common and convenient method for the preparation of AMPA involves the reaction of N-(hydroxymethyl)benzamide with phosphorus trichloride in acetic acid, followed by acid hydrolysis. This method, with slight modifications, has proven to be an effective route to the precursor.
Experimental Protocol: Synthesis of Aminomethylphosphonic Acid
-
Materials: N-(hydroxymethyl)benzamide, phosphorus trichloride (PCl₃), acetic acid (AcOH), 8 M hydrochloric acid (HCl), methanol (MeOH), pyridine or methyloxirane.
-
Procedure:
-
Phosphorus trichloride (0.10 mol) is added dropwise to a well-stirred mixture of N-(hydroxymethyl)benzamide (0.10 mol) and acetic acid (20 mL) at a temperature of 10-25°C.
-
The mixture is then heated to reflux for 1 hour.
-
After reflux, the mixture is evaporated to remove volatile components.
-
8 M aqueous HCl (50 mL) is added to the residue, and this mixture is refluxed overnight to hydrolyze the intermediate.
-
The resulting mixture is cooled to 20°C, and the precipitated benzoic acid is removed by filtration and washed with water.
-
The filtrate is evaporated under reduced pressure. The residue is dissolved in boiling water (20 mL).
-
Gradual addition of methanol (100 mL) induces the crystallization of aminomethylphosphonic acid.
-
The pH of the mixture is adjusted to 5-6 with pyridine or methyloxirane, and the mixture is stored in a refrigerator overnight to complete crystallization.
-
The crystalline product is collected by filtration, washed with methanol, and dried.
-
N-acetylation of Aminomethylphosphonic Acid
The final step in the synthesis is the acetylation of the amino group of AMPA. This can be achieved using standard acetylating agents such as acetic anhydride or acetyl chloride. A general procedure using acetyl chloride in an aqueous medium is described below.
Experimental Protocol: Synthesis of this compound
-
Materials: Aminomethylphosphonic acid (AMPA), sodium acetate trihydrate, brine solution (36% aqueous NaCl), acetone, acetyl chloride, concentrated HCl.
-
Procedure:
-
Sodium acetate trihydrate (1.5 equivalents) is dissolved in a brine solution.
-
Aminomethylphosphonic acid (1 equivalent) is added to this solution. If the starting material is not fully soluble, a minimal amount of a co-solvent like acetone can be added.
-
Acetyl chloride (1.1 equivalents) dissolved in a small amount of acetone is added dropwise to the mixture with vigorous stirring at room temperature.
-
The reaction mixture is stirred for an additional hour.
-
The solution is then acidified with concentrated HCl.
-
The this compound product, which is sparingly soluble in the acidified brine, precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like methanol/water.[1]
-
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and biological activity of this compound and its precursors.
| Parameter | Value | Compound | Method/Conditions | Reference |
| Synthesis Yield | Not explicitly reported for the full two-step synthesis. | This compound | - | - |
| Spectroscopic Data | ||||
| 31P NMR Chemical Shift (δ) | 14.3 ppm | This compound | In reaction mixture after enzymatic synthesis | [2] |
| 31P NMR Chemical Shift (δ) | 9.2 ppm | Aminomethylphosphonic acid (precursor) | In reaction mixture | [2] |
| Biological Activity | ||||
| Urease Inhibition (Ki) | 13 ± 0.8 µM | N,N-dimethylaminomethylphosphonic acid (a related compound) | Bacillus pasteurii urease | [3] |
| Urease Inhibition (Ki) | 0.62 ± 0.09 µM | N,N-dimethylaminomethylphosphonic acid (a related compound) | Canavalia ensiformis (jack bean) urease | [3] |
| Protein Kinase Inhibition | Inhibitory properties reported, but specific IC₅₀/Kᵢ values are not readily available in the searched literature. | This compound | General biochemical assays | [4] |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Logical Relationship of Urease Inhibition
Caption: Mechanism of urease inhibition by this compound.
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of several enzymes, with its activity against ureases being the most characterized.
Urease Inhibition
Ureases are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, and also contributes to the loss of nitrogen from urea-based fertilizers in agriculture. N-substituted aminomethylphosphonic acids have been shown to be effective inhibitors of urease.[3] These compounds likely act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (urea) from binding and being hydrolyzed. The phosphonate group is thought to play a key role in coordinating with the nickel ions in the urease active site.
Protein Phosphorylation Inhibition
There are reports suggesting that this compound acts as an inhibitor of protein phosphorylation.[4] This implies that it may interfere with the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways by transferring phosphate groups to proteins. The precise mechanism of inhibition and the specific protein kinases targeted by this compound are not well-documented in publicly available literature. Further research is needed to elucidate the specifics of this inhibitory activity, including the determination of IC₅₀ or Kᵢ values for various kinases.
Experimental Protocol: General Protein Kinase Inhibition Assay
-
Principle: A generic kinase assay measures the transfer of a phosphate group from ATP to a substrate (a generic protein like myelin basic protein or a specific peptide). The inhibition by a compound like this compound is quantified by the reduction in phosphorylation.
-
Materials: Active kinase, kinase buffer, ATP (can be radiolabeled [γ-³²P]ATP or used in a system with luminescence-based detection of ADP), protein or peptide substrate, this compound (as inhibitor), and a detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a luminometer for ADP-Glo™ type assays).
-
Procedure (Illustrative example with radiometric detection):
-
Prepare a reaction mixture containing the kinase buffer, the protein/peptide substrate, and the active kinase enzyme.
-
Add varying concentrations of this compound to different reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted [γ-³²P]ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
-
Conclusion
This compound is a synthetically accessible molecule with demonstrated biological activity, particularly as a urease inhibitor. The synthetic routes are well-established, proceeding through the key intermediate aminomethylphosphonic acid. While its role as a protein phosphorylation inhibitor is noted, this area requires further detailed investigation to identify specific kinase targets and quantify the inhibitory potency. This guide provides a foundational resource for researchers interested in the synthesis and application of this compound in drug development and biochemical studies.
References
N-acetylaminomethylphosphonate molecular weight and formula
An In-depth Technical Guide to N-acetylaminomethylphosphonate
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for assessing its potential as a urease and protein kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Physicochemical Properties
This compound, also known as (acetamidomethyl)phosphonic acid, is a phosphonic acid derivative.[1][2] It is structurally related to (aminomethyl)phosphonic acid, with an acetyl group attached to the amino group.[1][2] This compound is of interest in biochemical research due to its potential inhibitory properties against enzymes such as ureases and protein kinases.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C3H8NO4P | [2][3][4] |
| Molecular Weight | 153.07 g/mol | [2][4] |
| Monoisotopic Mass | 153.01909473 Da | [2][3] |
| CAS Number | 57637-97-5 | [1][3] |
| IUPAC Name | acetamidomethylphosphonic acid | [2] |
| Canonical SMILES | CC(=O)NCP(=O)(O)O | [2][3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 86.6 Ų | [2][3] |
Potential Biological Activity
This compound has been identified as a potential inhibitor of both ureases and protein kinases.[1] Urease inhibitors are valuable in agriculture to prevent the rapid hydrolysis of urea-based fertilizers, reducing ammonia volatilization and improving nitrogen uptake efficiency by plants.[5] In the biomedical field, urease inhibitors are investigated for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug development.
Experimental Protocols
While specific experimental data for this compound is not widely published, the following are detailed, standard protocols for assessing the inhibitory activity of a compound like this compound against urease and protein kinases.
Urease Inhibition Assay
This protocol is based on the Berthelot method, which measures the concentration of ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Jack bean urease
-
Urea solution (e.g., 50 mM in HEPES buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound (test compound)
-
Thiourea or Acetohydroxamic acid (positive control)
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the test compound solution to each well. For the positive control, add a known urease inhibitor like thiourea. For the negative control (100% activity), add 10 µL of the solvent.
-
Add 10 µL of jack bean urease solution (e.g., 1 unit/well) to each well.
-
Mix and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 50 mM urea solution to each well and continue the incubation at 37°C for 15 minutes.
-
To determine the ammonia concentration, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.[1]
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
Protein Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]-ATP into a substrate.
Materials:
-
Purified protein kinase of interest
-
Specific substrate peptide or protein for the kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]-ATP
-
This compound (test compound)
-
Staurosporine or other known kinase inhibitor (positive control)
-
LDS sample buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Set up the kinase reaction in a microcentrifuge tube. For a 25 µL reaction, combine:
-
5 µL of diluted test compound or control
-
10 µL of a solution containing the protein kinase (e.g., 200 ng) and substrate (e.g., 2 µg) in kinase assay buffer.[2]
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of [γ-³²P]-ATP solution (to a final concentration of 0.1 mM).[2]
-
Incubate the reaction at 30°C for 30 minutes.[2]
-
Terminate the reaction by adding 7 µL of 4x LDS sample buffer.[2]
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the total protein by staining with Coomassie Blue.
-
Detect the incorporated radioactivity by exposing the dried gel to a phosphorimager screen or autoradiography film.
-
Quantify the band corresponding to the phosphorylated substrate to determine the level of kinase inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative experimental workflow for screening kinase inhibitors and a key signaling pathway that is regulated by kinases, which could be a target for compounds like this compound.
Caption: Workflow for a radiometric protein kinase inhibition assay.
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.
References
An In-depth Technical Guide to the Mechanism of Action of N-acetylaminomethylphosphonate in Biochemical Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of N-acetylaminomethylphosphonate's Bioactivity
This compound is a synthetic organophosphorus compound that has garnered attention for its inhibitory effects within specific biochemical pathways. Its mechanism of action is primarily centered on the competitive inhibition of the enzyme urease. Phosphonates, as a class of compounds, are recognized for their structural similarity to phosphates and carboxylates, allowing them to act as stable mimics of tetrahedral transition states in enzymatic reactions or as isosteric analogs of phosphate substrates.[1][2] Their inherent resistance to hydrolysis contributes to their efficacy as enzyme inhibitors.[1][2][3]
The primary biochemical pathway influenced by this compound is urea hydrolysis, a reaction catalyzed by urease. This enzyme is crucial for organisms that utilize urea as a nitrogen source and is a key virulence factor for certain pathogenic bacteria.[4][5]
Urease Inhibition: The Primary Mechanism of Action
N-substituted aminomethylphosphonic acids, including this compound, have been specifically designed as inhibitors of urease.[6] The active site of urease contains two nickel ions that are essential for catalysis. This compound is believed to competitively inhibit urease by binding to these nickel ions, thereby blocking the active site and preventing the hydrolysis of urea. This inhibitory action is significant in both agricultural and medical contexts, as it can reduce the loss of nitrogen from urea-based fertilizers and can combat infections by urease-producing bacteria.[4][5]
Biochemical Pathway of Urease Action and Inhibition
The following diagram illustrates the enzymatic action of urease on urea and the proposed mechanism of inhibition by this compound.
Caption: Urease catalytic cycle and its competitive inhibition.
Quantitative Analysis of Urease Inhibition
| Inhibitor | Enzyme Source | Ki (μM) | Reference |
| N,N-dimethylaminomethanephosphonic acid | Bacillus pasteurii urease | 13 ± 0.8 | [6] |
| N,N-dimethylaminomethanephosphonic acid | Jack bean (Canavalia ensiformis) urease | 0.62 ± 0.09 | [6] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted aminomethylphosphonic acids can be adapted for this compound. The following is a representative protocol.
Caption: General synthesis workflow for this compound.
Detailed Methodology:
-
Combine equimolar amounts of acetamide, paraformaldehyde, and diethyl phosphite.
-
Heat the mixture at 80°C for approximately 3 hours.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The final product, this compound, can be further purified using appropriate chromatographic techniques.
Urease Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory activity of this compound against urease.
Caption: Workflow for a typical urease inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of jack bean urease in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of urea in the same buffer.
-
Prepare a series of dilutions of this compound in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the urease solution to each well.
-
Add varying concentrations of the this compound solution to the test wells. Add buffer to the control wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the urea solution to all wells.
-
-
Ammonia Detection (Berthelot Reaction):
-
After a specific incubation time (e.g., 30 minutes) at 37°C, stop the enzymatic reaction.
-
Add a phenol-nitroprusside reagent followed by an alkaline hypochlorite solution to each well.
-
Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of the resulting blue-green indophenol complex at approximately 630 nm using a microplate reader.
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The primary mechanism of action of this compound is the competitive inhibition of urease. Its structural characteristics as a phosphonate allow it to effectively bind to the active site of the enzyme, preventing the hydrolysis of urea. This targeted inhibitory activity makes it a compound of interest for applications in agriculture and medicine. The provided experimental protocols offer a framework for the synthesis and evaluation of this compound and similar compounds as urease inhibitors. Further research to determine the specific kinetic parameters of this compound and to explore its effects in more complex biological systems is warranted.
References
- 1. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of N-Acetylaminomethylphosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of N-acetylaminomethylphosphonate (NA-AMP), a compound of interest in biochemical and pharmaceutical research. Due to limited publicly available data on this specific molecule, this guide synthesizes information on its known chemical properties, outlines detailed experimental protocols for determining its solubility and stability profiles, and presents a framework for data presentation. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of NA-AMP and related compounds.
Introduction
This compound, also known as (acetamidomethyl)phosphonic acid, is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), a primary metabolite of the widely used herbicide glyphosate.[1][2] Its chemical structure, featuring both an acetamide and a phosphonic acid group, suggests unique physicochemical properties that are pertinent to its potential applications, including as a urease inhibitor.[3][4] A thorough understanding of its solubility and stability is critical for any application, from laboratory research to potential therapeutic development.
This guide addresses the current knowledge gap by providing a structured approach to characterizing the solubility and stability of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57637-97-5 | [3][5] |
| Molecular Formula | C3H8NO4P | [4][5] |
| Molecular Weight | 153.07 g/mol | [5] |
| Canonical SMILES | CC(=O)NCP(=O)(O)O | [4] |
| Predicted pKa | 2.25 ± 0.10 | [4] |
| Appearance | White solid | [5] |
Solubility of this compound
Quantitative data on the solubility of this compound in various solvents is not extensively reported in the public domain. However, based on its structure, which contains both polar (phosphonic acid, amide) and non-polar (methyl) groups, its solubility is expected to be highly dependent on the solvent system and pH.
Expected Solubility Profile
-
Aqueous Solubility: The presence of the phosphonic acid group suggests that solubility in water will be significant and pH-dependent. At higher pH values, where the phosphonic acid is deprotonated, solubility is expected to increase.
-
Organic Solvents: Solubility in non-polar organic solvents is likely to be limited. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) may offer better solubility.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (high purity)
-
A range of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Data Presentation
The results of the solubility studies should be presented in a clear and concise tabular format for easy comparison.
Table 2: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water (pH 3) | 25 | Experimental Data | Calculated Value |
| Water (pH 7) | 25 | Experimental Data | Calculated Value |
| Water (pH 9) | 25 | Experimental Data | Calculated Value |
| Methanol | 25 | Experimental Data | Calculated Value |
| Ethanol | 25 | Experimental Data | Calculated Value |
| Acetonitrile | 25 | Experimental Data | Calculated Value |
| DMSO | 25 | Experimental Data | Calculated Value |
| Water (pH 7) | 37 | Experimental Data | Calculated Value |
Stability of this compound
The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[6] Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[7][8]
Potential Degradation Pathways
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield aminomethylphosphonic acid and acetic acid. The phosphonic acid esters, if formed during synthesis, can also be hydrolyzed.
-
Oxidation: While the molecule does not contain highly susceptible functional groups, oxidative degradation should be investigated.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C) in an oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method.
-
Data Analysis:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways.
-
Data Presentation
The results of the stability studies should be summarized in a table to facilitate the understanding of the compound's stability profile.
Table 3: Illustrative Stability Data for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 h | 60 | Experimental Data | Identity and % |
| 0.1 N NaOH | 8 h | 25 | Experimental Data | Identity and % |
| 3% H2O2 | 24 h | 25 | Experimental Data | Identity and % |
| Dry Heat (Solid) | 7 days | 80 | Experimental Data | Identity and % |
| Photostability (Solution) | As per ICH Q1B | 25 | Experimental Data | Identity and % |
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Solubility Determination of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Conclusion
References
- 1. (Aminomethyl)phosphonic acid | CH6NO3P | CID 14017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminomethylphosphonic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 57637-97-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Aminomethyl phosphonic acid N-acetyl | LGC Standards [lgcstandards.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
N-Acetylaminomethylphosphonate: A Technical Guide to its Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylaminomethylphosphonate is a synthetic organophosphorus compound with demonstrated potential in biochemical research, particularly as an enzyme inhibitor. This technical guide provides an in-depth overview of its core applications, focusing on its role as an inhibitor of ureases and protein kinases. This document summarizes key quantitative data for structurally related compounds, outlines detailed experimental protocols for assessing its inhibitory activity, and presents visual representations of its mechanism of action and experimental workflows.
Introduction
This compound is a phosphonic acid derivative characterized by an N-acetylated aminomethyl group attached to a phosphorus atom. It is a structural analog of aminomethylphosphonic acid.[1] Its utility in biochemistry stems from its ability to act as an inhibitor of specific enzymes, making it a valuable tool for studying enzymatic mechanisms and a potential lead compound in drug discovery. The primary applications explored in this guide are its inhibitory effects on urease and protein kinases.[1]
Urease Inhibition
Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbamate. They are crucial for nitrogen metabolism in various organisms and are significant virulence factors in pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis. Inhibition of urease is a key strategy for the treatment of infections caused by these bacteria. N-substituted aminomethylphosphonic acids, which are structurally very similar to this compound, have been shown to be effective competitive reversible inhibitors of urease.
Quantitative Data for Urease Inhibition by N-Substituted Aminomethylphosphonic Acids
| Compound | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |
| N-methylaminomethane-P-methylphosphinic acid | Proteus mirabilis urease | Competitive, Reversible | Not Reported | 36 ± 3 |
| N,N-dimethylaminomethane-P-methylphosphinic acid | Proteus mirabilis urease | Competitive, Reversible | Not Reported | 154 ± 6 |
| N,N-dimethylaminomethane-P-methylphosphinic acid | Bacillus pasteurii urease | Competitive, Reversible | 0.62 ± 0.09 | Not Reported |
Data sourced from a study on N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as urease inhibitors.[2]
Experimental Protocol: Urease Inhibition Assay
The following protocol is a generalized method for determining the urease inhibitory activity of this compound, based on the indophenol blue assay which measures ammonia production.[2][3]
Materials:
-
Urease enzyme (e.g., from Jack bean or Bacillus pasteurii)
-
Urea solution (e.g., 30 mM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (test inhibitor)
-
Hydroxyurea or Acetohydroxamic acid (positive control)[2][3]
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., phosphate buffer). Prepare fresh solutions of urea, phenol-nitroprusside, and alkaline hypochlorite.
-
Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing phosphate buffer, urea solution, and varying concentrations of the test inhibitor. Include a control group with no inhibitor and a positive control group.
-
Enzyme Incubation: Initiate the enzymatic reaction by adding the urease enzyme solution to each well.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes).[3]
-
Color Development: Stop the reaction and develop the color by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution. This will react with the ammonia produced to form a blue-colored indophenol.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 625 nm using a spectrophotometer.[3]
-
Calculation of Inhibition: The percentage of urease inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 and Ki Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic analysis using Lineweaver-Burk or Dixon plots.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a major target for drug development. This compound has been identified as a potential inhibitor of protein phosphorylation, likely acting by binding to the active site of protein kinases.[1]
Experimental Protocol: Protein Kinase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of this compound against a specific protein kinase. This protocol is based on a generic kinase assay measuring the transfer of phosphate from ATP to a substrate.[4][5][6]
Materials:
-
Purified protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound (test inhibitor)
-
Staurosporine or other known kinase inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody, or [γ-³²P]ATP for radiometric assay)
-
Luminometer, fluorescence reader, or scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a positive control.[7]
-
Enzyme and Substrate Addition: Add the protein kinase and its specific substrate to the wells.[7]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.[7]
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.
-
Calculation of Inhibition and IC50: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
While the specific intracellular signaling pathways directly modulated by this compound are not yet well-documented, its potential as a protein kinase inhibitor suggests it could interfere with major signaling cascades such as the MAPK or PI3K/Akt pathways. The following diagrams illustrate a generalized mechanism of kinase inhibition and a typical experimental workflow for screening potential inhibitors.
Caption: Generalized signaling pathway illustrating kinase inhibition.
Caption: Experimental workflow for screening enzyme inhibitors.
Conclusion
This compound and its structural analogs represent a promising class of compounds for biochemical research and therapeutic development. Their demonstrated ability to inhibit key enzymes such as ureases and protein kinases warrants further investigation. The protocols and data presented in this guide provide a framework for researchers to explore the potential applications of this compound in their respective fields. Future studies should focus on elucidating its specific molecular targets and its effects on cellular signaling pathways to fully realize its therapeutic potential.
References
- 1. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of sub-lethal doses of glyphosate and AMPA on cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyphosate and aminomethylphosphonic acid metabolite (AMPA) modulate the phenotype of murine melanoma B16-F1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Acetamidomethyl)phosphonic Acid Research
This technical guide provides a comprehensive literature review of (acetamidomethyl)phosphonic acid and its derivatives, focusing on its synthesis, physicochemical properties, and biological activity. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential of phosphonic acids as therapeutic agents.
Introduction
(Acetamidomethyl)phosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These compounds are structural analogs of natural α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety.[1] This structural similarity allows them to act as mimetics of amino acids or as transition state analogs for enzymatic reactions involving peptide bonds, making them a subject of interest in medicinal chemistry and drug discovery.[2][3] The carbon-phosphorus (C-P) bond in phosphonates is highly stable against chemical and enzymatic degradation compared to the phosphate ester (P-O-C) bond, which imparts significant biological stability to these molecules.[4][5] Research into phosphonic acids has revealed their potential as herbicides, enzyme inhibitors, and antibacterial agents.[6][7][8]
Synthesis of (Acetamidomethyl)phosphonic Acid
The synthesis of α-aminophosphonic acids can be achieved through several methods. For N-acyl derivatives like (acetamidomethyl)phosphonic acid, the Engelmann and Pick's procedure is a highly relevant synthetic route.[9] This method involves the reaction of an amide (acetamide), formaldehyde, and a phosphorus source like phosphorus trichloride.[9]
Engelmann and Pick's Reaction Workflow
The proposed mechanism for this reaction begins with the formation of a N-(hydroxymethyl)amide intermediate from the reaction of acetamide and formaldehyde.[9] This intermediate then reacts with phosphorus trichloride, which converts the hydroxyl group into a good leaving group. A subsequent phosphate-phosphonate rearrangement or nucleophilic substitution by another phosphorus trichloride molecule leads to the formation of the C-P bond.[9] The final step is the hydrolysis of the phosphorus-chlorine bonds to yield the phosphonic acid.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₃H₈NO₄P | [11] |
| Molecular Weight | 153.07 g/mol | [11] |
| IUPAC Name | (acetamidomethyl)phosphonic acid | [11] |
| Synonyms | N-Acetylaminomethylphosphonate | [11] |
| Canonical SMILES | CC(=O)NCP(=O)(O)O | [11] |
Biological Activity and Applications
Phosphonic acids have garnered significant attention for their wide range of biological activities.[5] They can act as potent inhibitors of enzymes by mimicking the transition state of substrate hydrolysis.[2]
Inhibition of Metallo-β-lactamases (MβLs)
A key application of (acetamidomethyl)phosphonic acid derivatives is their activity as inhibitors of metallo-β-lactamases (MβLs).[12] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. A study investigating a series of acetamidophosphonic compounds demonstrated their inhibitory activity against the MβLs NDM-1 and CcrA.[12] The results indicated that both the acetamido linker and the position of substituents on an associated phenyl ring were crucial for the inhibitory capabilities of these compounds.[12]
Quantitative Inhibition Data
The following table summarizes the 50% inhibitory concentration (IC50) values for selected acetamidophosphonic acid derivatives against NDM-1 and CcrA metallo-β-lactamases.[12]
| Compound | Target Enzyme | IC50 (µM) |
| Compound 4 | NDM-1 | 17-354 |
| Compound 5 | NDM-1 | 17-354 |
| Compound 7 | NDM-1 | 17-354 |
| Compound 9 | NDM-1 | 17-354 |
| Compound 10 | NDM-1 | 17-354 |
| Compound 4 | CcrA | 17-354 |
| Compound 5 | CcrA | 17-354 |
| Compound 7 | CcrA | 17-354 |
| Compound 9 | CcrA | 17-354 |
| Compound 10 | CcrA | 17-354 |
Note: The source provides a range for the IC50 values of the active compounds.[12]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of (acetamidomethyl)phosphonic acid, based on established procedures for similar compounds.[9][12]
Synthesis via Engelmann and Pick's Procedure
This protocol is a hypothetical procedure based on the general method described by Villemin and Didi.[9]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place acetamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reagents : Cool the flask in an ice bath. Add phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution.
-
Intermediate Formation : Add a solution of formaldehyde (1 equivalent, e.g., as paraformaldehyde) in the same solvent dropwise to the reaction mixture.
-
Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or NMR.
-
Hydrolysis : After cooling the reaction mixture, carefully and slowly add water to hydrolyze the P-Cl bonds. This step is exothermic and will release HCl gas.
-
Workup and Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure (acetamidomethyl)phosphonic acid.
Metallo-β-lactamase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of inhibitors against MβLs.[12]
-
Enzyme and Substrate Preparation : Prepare stock solutions of the purified MβL enzyme (e.g., NDM-1) and a chromogenic substrate (e.g., nitrocefin) in an appropriate assay buffer (e.g., HEPES buffer with ZnSO₄).
-
Inhibitor Preparation : Prepare a series of dilutions of the (acetamidomethyl)phosphonic acid derivative in the assay buffer.
-
Assay : In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction : Start the enzymatic reaction by adding the nitrocefin substrate to each well.
-
Measure Activity : Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
-
Data Analysis : Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 1. mdpi.com [mdpi.com]
- 2. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of phosphonic and phosphinic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 10. NMR, crystal structure and FAB mass spectral studies of morpholinomethylphosphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. CN104822694A - Process for the preparation of phosphonic acid monomers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-acetylaminomethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylaminomethylphosphonate is a molecule of interest in various fields, including drug development and environmental analysis, due to its structural similarity to glyphosate and its N-acetylated derivatives. Accurate and sensitive detection methods are crucial for understanding its metabolic fate, toxicological profile, and environmental impact. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique. The methodologies described are based on established protocols for structurally related compounds, such as N-acetyl glyphosate.
Analytical Methods Overview
The primary method for the quantification of this compound is LC-MS/MS. This technique offers the requisite selectivity and sensitivity for detecting this polar compound in complex matrices. Other chromatographic methods, such as Gas Chromatography (GC), would necessitate derivatization to increase volatility, adding complexity to the sample preparation process.
LC-MS/MS methods can be broadly categorized based on the chromatographic separation mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like this compound. It typically uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Reversed-Phase Liquid Chromatography (RPLC) with Derivatization: While challenging for the underivatized analyte due to its high polarity, RPLC can be employed after a derivatization step. Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can decrease the polarity of the analyte, allowing for separation on standard C18 columns.
This application note will focus on a HILIC-LC-MS/MS method, as it allows for the direct analysis of the underivatized compound, simplifying the workflow.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of N-acetylated phosphonates using LC-MS/MS. The data is compiled from studies on analogous compounds and represents expected performance metrics for a validated method for this compound.
| Parameter | N-acetyl glyphosate (Food Matrices)[1] | N-acetyl glufosinate (Soybeans) |
| Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 20 ng/g | 0.05 mg/kg |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Recovery (%) | 70 - 120% (generally) | 90 - 110% |
| Precision (RSD %) ** | < 25% | < 15% |
Experimental Protocol: HILIC-LC-MS/MS Method
This protocol details a method for the extraction and quantification of this compound from a biological matrix (e.g., plasma, urine, or tissue homogenate).
Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C,¹⁵N (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Oasis HLB Solid Phase Extraction (SPE) cartridges
-
0.22 µm syringe filters (PVDF)
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma), add the internal standard solution.
-
Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte with 3 mL of 80% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the analytical standard. A hypothetical transition for this compound (M-H)⁻ could be m/z 152 -> m/z 79 (PO₃⁻). The internal standard would have a corresponding mass shift.
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Analysis and Quantification
Quantification is performed using a calibration curve prepared by spiking known concentrations of the this compound analytical standard into a blank matrix and subjecting it to the same sample preparation procedure. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Experimental Workflow Diagram
References
Application Note: Quantification of N-acetylaminomethylphosphonate in Biological Matrices using HPLC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of N-acetylaminomethylphosphonate (N-acetyl-AMPA) in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). N-acetyl-AMPA is a metabolite of aminomethylphosphonic acid (AMPA), which itself is a primary degradation product of the widely used herbicide, glyphosate. Monitoring its levels is crucial for toxicological and environmental assessments. The presented protocol outlines a direct analysis approach, without the need for derivatization, ensuring a streamlined and efficient workflow. The method has been validated for key performance parameters including linearity, accuracy, precision, and limits of detection and quantification.
Introduction
This compound (N-acetyl-AMPA) is a key metabolite in the degradation pathway of glyphosate, one of the most extensively used herbicides globally. As a secondary metabolite, its presence and concentration in biological and environmental samples can provide insights into the metabolic fate of glyphosate. Accurate and sensitive quantification of N-acetyl-AMPA is therefore essential for comprehensive risk assessments and toxicological studies.
This protocol details a highly sensitive micro liquid chromatography-tandem mass spectrometry (microLC-MS/MS) method for the simultaneous quantification of N-acetyl-AMPA and other related polar pesticides. The method is applicable to a range of biological matrices and offers high throughput capabilities with a short chromatographic run time.
Experimental Protocol
Sample Preparation
A streamlined sample preparation procedure is critical for achieving accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific matrix. To prevent analyte loss, it is advisable to use plastic consumables wherever possible, as phosphonates can adhere to glass surfaces[1].
For Liquid Samples (e.g., Plasma, Serum, Urine):
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled N-acetyl-AMPA).
-
Add 390 µL of a precipitation solution (e.g., acetonitrile or a mixture of 50 mM acetic acid and 10 mM EDTA in water) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For highly concentrated samples, a further dilution with the initial mobile phase may be necessary.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
For Solid Samples (e.g., Tissue, Feed):
-
Homogenize 1 g of the sample.
-
Add 5 mL of an extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water)[1].
-
Add the internal standard.
-
Shake vigorously for 20 minutes.
-
Centrifuge at 5,000 rpm for 15 minutes.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE). An Oasis HLB column is a suitable choice for this purpose[1].
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample extract.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
HPLC-MS/MS Conditions
Chromatographic Separation:
-
System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A column suitable for polar compounds, such as a Hypercarb column or a mixed-mode column with anion and cation exchange capabilities[2][3][4].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.5 min: Return to 5% B
-
7.5-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode[1].
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ion transitions for N-acetyl-AMPA need to be determined by infusing a standard solution into the mass spectrometer. As a starting point, one could predict potential transitions based on the structure of N-acetyl-AMPA (C3H8NO4P, molecular weight: 153.08 g/mol ). A likely precursor ion in negative mode would be [M-H]⁻ at m/z 152.0. Fragmentation could involve the loss of the acetyl group or cleavage of the C-P bond.
-
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity and Range: The linearity of the method should be assessed by analyzing a series of calibration standards over a defined concentration range.
-
Accuracy and Precision: Accuracy (as recovery) and precision (as relative standard deviation, RSD) should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Inter- and intra-day variations should be determined.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be established to define the sensitivity of the method. These are typically determined based on the signal-to-noise ratio of low-concentration standards.
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be investigated to ensure that it does not compromise the accuracy of the quantification.
-
Stability: The stability of N-acetyl-AMPA in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of N-acetyl-AMPA and related compounds in biological matrices. The values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | This compound | Glyphosate | AMPA |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.00005 mg/L (liquid samples)[2] | 0.00005 mg/L (liquid samples) | 0.00005 mg/L (liquid samples) |
| 0.0001 mg/kg (solid samples)[2] | 0.0001 mg/kg (solid samples) | 0.0001 mg/kg (solid samples) | |
| Recovery | 85-115% | 86-108% (plasma/serum)[2] | 93-120% (urine)[2] |
| Precision (RSD) | <15% | <20% | <20% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of this compound in various biological matrices. The direct analysis without derivatization simplifies the sample preparation process and reduces potential sources of error. This method is well-suited for researchers, scientists, and drug development professionals involved in toxicological and environmental monitoring studies of glyphosate and its metabolites.
References
- 1. fda.gov [fda.gov]
- 2. Robust and highly sensitive micro liquid chromatography-tandem mass spectrometry method for analyses of polar pesticides (glyphosate, aminomethylphosfonic acid, N-acetyl glyphosate and N-acetyl aminomethylphosfonic acid) in multiple biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Derivatization of Aminomethylphosphonic Acid (AMPA) for GC-MS Analysis
Abstract
This application note provides a detailed protocol for the derivatization of aminomethylphosphonic acid (AMPA), the primary metabolite of the herbicide glyphosate, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and high polarity of AMPA, derivatization is a critical step to enable its transition into the gas phase for chromatographic separation and detection.[1][2] This document outlines a common derivatization procedure using silylation, specifically with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a method chosen for its efficiency and the production of thermally stable derivatives.[1][3][4] The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantification of AMPA in various matrices.
Introduction
Aminomethylphosphonic acid (AMPA) is a molecule of significant environmental and toxicological interest due to its origin as the main breakdown product of glyphosate-based herbicides.[3][4] Monitoring AMPA levels in environmental samples and biological matrices is crucial for assessing glyphosate exposure and its environmental fate. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[4] However, the inherent chemical properties of AMPA, such as its high polarity and low volatility, make it unsuitable for direct GC-MS analysis.[1][2]
To overcome these limitations, a derivatization step is employed to convert AMPA into a more volatile and thermally stable compound.[1] Silylation is a widely used derivatization technique where active hydrogen atoms in the analyte are replaced by trimethylsilyl (TMS) groups.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent that effectively derivatizes the amine and phosphonic acid moieties of AMPA, yielding a product suitable for GC-MS analysis.[3][4][5]
This application note details a comprehensive protocol for the silylation of AMPA using BSTFA and provides a summary of quantitative data from relevant studies. Additionally, it includes visual representations of the experimental workflow and the derivatization reaction to aid in understanding and implementation. While the user's query specified "N-acetylaminomethylphosphonate," the standard and widely documented practice for GC-MS analysis involves the derivatization of the parent compound, AMPA. The following protocols are based on this established methodology.
Experimental Protocols
Materials and Reagents
-
Aminomethylphosphonic acid (AMPA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Pyridine[4]
-
Acetonitrile
-
Methanol
-
Hydrochloric acid (for pH adjustment, if necessary)[4]
-
Sodium hydroxide (for pH adjustment, if necessary)[4]
-
Milli-Q water or equivalent high-purity water
-
Sample extraction solvents (matrix-dependent, e.g., 2M NH4OH for soil)[1]
-
Vials for derivatization (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Sample Preparation (General Guideline - Matrix Dependent)
-
Solid Samples (e.g., soil, plant tissue):
-
Accurately weigh a homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 2M NH4OH for soil).[1]
-
Vortex or sonicate to ensure thorough extraction.
-
Centrifuge to pellet solid material.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of high-purity water or a suitable solvent for derivatization.
-
-
Aqueous Samples (e.g., water, urine):
-
Filter the sample to remove any particulate matter.
-
Depending on the expected concentration, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences and concentrate the analyte.[2]
-
Transfer a known volume of the sample (or SPE eluate) to a clean vial and evaporate to dryness.
-
Derivatization Protocol
-
To the dried sample residue or a known amount of AMPA standard in a derivatization vial, add 60 µL of pyridine.[4]
-
Vortex briefly to dissolve the residue.
-
Add 100 µL of BSTFA (containing 1% TMCS).[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-90°C for 30-60 minutes. Optimal conditions may need to be determined empirically, with some studies suggesting 60°C for 30 minutes[4] and others 90°C.[5]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
GC-MS Parameters (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injection Volume: 1 µL
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes
-
Ramp: 10-25°C/min to 280-300°C
-
Final hold: 5-10 minutes
-
-
Transfer Line Temperature: 280-300°C[3]
-
Ion Source Temperature: 230-280°C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity and selectivity. Characteristic ions for the AMPA-TMS derivative should be monitored.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of AMPA using derivatization followed by chromatographic methods. It is important to note that the matrices, derivatization reagents, and analytical instrumentation vary between studies, which affects the reported performance metrics.
| Analyte | Derivatization Reagent | Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| AMPA | BSTFA | GC-MS | Environmental Samples | MDL: 0.08 µg/mL | 97-102 | Not Specified | [1] |
| AMPA | TFAA/HFB | GC-MS/MS | Water | LOQ: 0.05 µg/L | 93 | 12 | [6][7] |
| AMPA | FMOC-Cl | LC-MS | Nutritional Ingredients | LOQ: 0.05 µg/g (powder), 0.005 µg/g (liquid) | 91-116 | <10 | [8] |
| AMPA | NBD-Cl | LC-Fluorescence | Water | LOQ: 0.1 µg/L | Not Specified | Not Specified | [5] |
| AMPA | FMOC-Cl | LC-MS/MS | Sewage Sludge | Not Specified | 83-90 | Not Specified | [9] |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TFAA: Trifluoroacetic anhydride; HFB: Heptafluorobutanol; FMOC-Cl: 9-fluorenylmethyloxycarbonyl chloride; NBD-Cl: 4-chloro-7-nitrobenzofurazan; MDL: Method Detection Limit; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for AMPA analysis.
AMPA Derivatization Reaction
Caption: Silylation of AMPA with BSTFA.
Conclusion
The derivatization of aminomethylphosphonic acid with silylating agents such as BSTFA is a robust and effective strategy for its quantitative analysis by GC-MS. This application note provides a detailed protocol that can be adapted by researchers for the analysis of AMPA in various sample matrices. The presented workflow, reaction diagram, and summary of quantitative data serve as a comprehensive resource for the implementation of this analytical method. Successful application of this protocol will enable sensitive and reliable quantification of AMPA, contributing to a better understanding of its prevalence and impact in environmental and biological systems.
References
- 1. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 2. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of glyphosate and aminomethylphosphonic acid residues in water by gas chromatography with tandem mass spectrometry after exchange ion resin purification and derivatization. Application on vegetable matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for N-acetylaminomethylphosphonate (NA-AMP) in Protein Phosphorylation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a pivotal post-translational modification orchestrated by protein kinases, governs a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, rendering protein kinases attractive targets for therapeutic intervention. N-acetylaminomethylphosphonate (NA-AMP) is a phosphonic acid derivative that holds potential as an inhibitor of protein phosphorylation. Its structural features suggest it may act as a competitive inhibitor of protein kinases by mimicking the phosphate group of ATP.
These application notes provide a comprehensive overview of the theoretical use of NA-AMP in protein phosphorylation inhibition studies. Due to the limited availability of specific experimental data for this compound, this document presents generalized protocols and hypothetical data to serve as a guide for researchers interested in evaluating similar phosphonate-based compounds as kinase inhibitors.
Data Presentation: Inhibitory Activity of NA-AMP
The following tables summarize hypothetical quantitative data representing the inhibitory potential of this compound (NA-AMP) against a panel of protein kinases. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: In Vitro Kinase Inhibition Profile of NA-AMP
| Kinase Target | IC50 (µM) | Assay Method |
| MEK1 | 5.2 | In Vitro Kinase Assay (Radiometric) |
| ERK2 | 8.9 | In Vitro Kinase Assay (Radiometric) |
| AKT1 | 15.7 | In Vitro Kinase Assay (Luminescence) |
| CDK2 | 25.1 | In Vitro Kinase Assay (Luminescence) |
| PKA | > 100 | In Vitro Kinase Assay (Radiometric) |
Table 2: Cell-Based Inhibition of MEK1 Phosphorylation by NA-AMP
| Cell Line | Treatment | p-MEK1 Levels (Normalized to Total MEK1) | Method |
| HeLa | Vehicle (DMSO) | 1.00 | Western Blot |
| HeLa | NA-AMP (10 µM) | 0.45 | Western Blot |
| HeLa | NA-AMP (50 µM) | 0.15 | Western Blot |
| A549 | Vehicle (DMSO) | 1.00 | Cell-Based ELISA |
| A549 | NA-AMP (10 µM) | 0.52 | Cell-Based ELISA |
| A549 | NA-AMP (50 µM) | 0.21 | Cell-Based ELISA |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of NA-AMP against a specific protein kinase using a radiometric assay format.
Materials:
-
Purified recombinant protein kinase (e.g., MEK1)
-
Kinase-specific substrate peptide
-
This compound (NA-AMP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of NA-AMP in kinase reaction buffer.
-
In a microcentrifuge tube, combine the protein kinase, its specific substrate peptide, and the corresponding dilution of NA-AMP or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each NA-AMP concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the NA-AMP concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis of Protein Phosphorylation in Cultured Cells
This protocol outlines the steps to assess the effect of NA-AMP on the phosphorylation status of a target protein within a cellular context.
Materials:
-
Cultured cells (e.g., HeLa)
-
This compound (NA-AMP)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein, e.g., anti-phospho-MEK1 and anti-total-MEK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of NA-AMP or vehicle (DMSO) for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total protein to normalize for loading.
-
Quantify the band intensities and calculate the relative phosphorylation levels.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothetical inhibition of the MAPK/ERK signaling pathway by this compound (NA-AMP).
Caption: Inhibition of the MAPK/ERK pathway by NA-AMP.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor evaluation.
References
N-acetylaminomethylphosphonate as a Ligand in Metal Complex Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of N-acetylaminomethylphosphonate as a ligand in the formation and characterization of metal complexes. This compound, a derivative of aminomethylphosphonic acid, presents a compelling candidate for coordination chemistry due to its potential as a versatile ligand. Its structure incorporates both a phosphonate group and an acetylated amine, offering multiple coordination sites for metal ions. This unique combination makes its metal complexes of interest for various applications, including catalysis, materials science, and particularly in the field of drug development as enzyme inhibitors.
Overview of this compound and its Metal Complexes
This compound acts as a multidentate ligand, capable of coordinating with a variety of metal ions to form stable complexes. The phosphonate group provides a negatively charged oxygen donor, while the acetyl group's carbonyl oxygen and the nitrogen atom can also participate in chelation. This versatility allows for the formation of diverse coordination geometries and metal-organic frameworks.
One of the primary areas of application for these complexes is in the inhibition of metalloenzymes, such as urease. Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The phosphonate moiety of the ligand can interact with the nickel ions in the active site of urease, leading to inhibition of its catalytic activity. This makes this compound and its metal complexes promising candidates for the development of novel antibacterial agents.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of aminomethylphosphonic acid. While detailed, specific protocols in publicly accessible literature are scarce, a plausible synthetic route can be adapted from general procedures for N-acetylation of amino acids and related compounds.
Materials:
-
Aminomethylphosphonic acid
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Dissolve aminomethylphosphonic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a molar excess of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
After the reaction is complete, remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Dry the purified this compound product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR) and elemental analysis.
Workflow for the Synthesis of this compound:
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through various methods, with hydrothermal synthesis being a common approach for producing crystalline metal-organic frameworks. This method involves reacting the ligand with a metal salt in a sealed vessel under elevated temperature and pressure.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(CH₃COO)₂)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
pH-adjusting agent (e.g., NaOH or HCl, if necessary)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
Procedure:
-
In a typical experiment, dissolve this compound and the chosen metal salt in the solvent in a Teflon liner for the autoclave. The molar ratio of metal to ligand can be varied to obtain different coordination structures.
-
Adjust the pH of the solution if necessary to facilitate complex formation.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in an oven and heat it to a specific temperature (typically between 100-200 °C) for a period ranging from several hours to a few days.
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystalline product by filtration, wash it with the solvent used for the reaction, and dry it in air or under vacuum.
-
Characterize the synthesized metal complex using single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), FT-IR spectroscopy, and elemental analysis.
General Workflow for Hydrothermal Synthesis of Metal Complexes:
Characterization of Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to understand their structure, stability, and properties. The following techniques are commonly employed:
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and coordination geometry of the metal center. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used for structural identification by comparing with simulated patterns from single-crystal data. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the phosphonate and acetyl groups. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can be used to study complex formation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ³¹P NMR is particularly useful for studying the coordination environment of the phosphonate group. ¹H and ¹³C NMR can provide information on the organic ligand. |
Application in Urease Inhibition
Metal complexes of this compound are potential inhibitors of urease. The inhibitory activity can be assessed using in vitro enzyme assays.
Urease Inhibition Assay Protocol
Materials:
-
Purified urease (e.g., from Jack bean)
-
Urea (substrate)
-
Phosphate buffer (e.g., pH 7.4)
-
This compound metal complex (inhibitor)
-
Nessler's reagent or a coupled enzyme system for ammonia quantification
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of urease, urea, and the inhibitor in the appropriate buffer.
-
In a typical assay, pre-incubate the urease enzyme with different concentrations of the inhibitor for a specific period at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the urea substrate.
-
After a defined incubation time, stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of ammonia produced using a suitable method. For example, with Nessler's reagent, a colored complex is formed, and its absorbance can be measured spectrophotometrically.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Proposed Mechanism of Urease Inhibition:
The phosphonate group of the ligand is believed to chelate the two nickel ions in the active site of the urease enzyme. This binding event blocks the access of the natural substrate, urea, to the active site, thereby inhibiting the hydrolysis reaction.
Signaling Pathway for Urease Inhibition:
Data Presentation
Quantitative data from the characterization of synthesized metal complexes should be summarized in tables for easy comparison.
Table 1: Hypothetical Characterization Data for this compound Metal Complexes
| Complex | Metal Ion | Formula | Molar Mass ( g/mol ) | FT-IR ν(P=O) (cm⁻¹) | TGA Decomposition Temp. (°C) |
| [Cu(C₃H₇NO₄P)(H₂O)₂] | Cu(II) | C₃H₁₁CuNO₆P | 263.66 | 1150 (shift from 1180) | 220 |
| [Zn(C₃H₇NO₄P)₂] | Zn(II) | C₆H₁₄N₂O₈P₂Zn | 369.59 | 1155 (shift from 1180) | 250 |
| [Ni(C₃H₇NO₄P)(H₂O)₃]·H₂O | Ni(II) | C₃H₁₅NNiO₈P | 298.83 | 1148 (shift from 1180) | 210 |
Table 2: Hypothetical Urease Inhibition Data
| Inhibitor | IC₅₀ (µM) |
| This compound | > 100 |
| [Cu(C₃H₇NO₄P)(H₂O)₂] | 25.3 |
| [Zn(C₃H₇NO₄P)₂] | 42.1 |
| [Ni(C₃H₇NO₄P)(H₂O)₃]·H₂O | 31.5 |
| Acetohydroxamic acid (Control) | 18.7 |
Conclusion
This compound is a promising ligand for the synthesis of novel metal complexes with potential applications in medicinal chemistry, particularly as enzyme inhibitors. The protocols outlined in this document provide a foundation for the synthesis, characterization, and evaluation of these compounds. Further research is warranted to explore the full potential of this ligand in the design of new functional materials and therapeutic agents. The detailed structural and mechanistic studies of these complexes will be crucial for understanding their mode of action and for the rational design of more potent and selective drug candidates.
Application Notes and Protocols for Testing the Biological Effects of N-acetylaminomethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylaminomethylphosphonate is a derivative of α-aminophosphonates, a class of compounds known for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This document provides a comprehensive guide for the experimental design and execution of studies aimed at elucidating the biological effects of this compound, with a focus on its potential as a therapeutic agent. The protocols herein detail methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cellular signaling pathways.
Assessment of Cytotoxicity
A primary step in evaluating the biological activity of a compound is to determine its cytotoxic potential against various cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Data Presentation: Cytotoxicity of α-Aminophosphonates
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activities of various related α-aminophosphonate derivatives against several human cancer cell lines, providing a comparative context for experimental findings.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2a | A431 | Epidermoid Carcinoma | 87.5 | [2] |
| 2b | A431 | Epidermoid Carcinoma | 53.2 | [2] |
| 2b | PC-3 | Prostate Adenocarcinoma | 73.8 | [2] |
| 2d | MDA-MB 231 | Breast Adenocarcinoma | 45.8 | [2] |
| 2e | PC-3 | Prostate Adenocarcinoma | 29.4 | [2] |
| 2e | MDA-MB 231 | Breast Adenocarcinoma | 55.1 | [2] |
| 2f | MDA-MB 231 | Breast Adenocarcinoma | 82.6 | [2] |
| 2f | Ebc-1 | Lung Squamous Cell Carcinoma | 97.9 | [2] |
| 4a | A549 | Non-small cell lung carcinoma | 0.22 - 1.25 (range for active compounds) | |
| 7b | MCF-7 | Breast Carcinoma | >90% inhibition (concentration not specified) |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Human cancer cell line(s) of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Exemplary Apoptosis Analysis
The following table presents example data demonstrating the potential effects of this compound on apoptosis in a cancer cell line after 48 hours of treatment. This data is illustrative and should be replaced with experimentally derived values.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 25 | 80.1 | 12.3 | 7.6 |
| This compound | 50 | 65.7 | 25.4 | 8.9 |
| This compound | 100 | 40.3 | 45.1 | 14.6 |
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining followed by flow cytometry.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
Investigating the effect of a compound on cell cycle progression can reveal mechanisms of its antiproliferative activity. Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Exemplary Cell Cycle Analysis
This table shows hypothetical data on the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment. This data is for illustrative purposes.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 0 | 55.3 | 28.1 | 16.6 | 1.2 |
| This compound | 25 | 65.8 | 20.5 | 13.7 | 2.1 |
| This compound | 50 | 75.1 | 15.2 | 9.7 | 4.5 |
| This compound | 100 | 80.4 | 9.3 | 10.3 | 8.7 |
Experimental Workflow: Cell Cycle Analysis```dot
Caption: A simplified representation of the MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation.
References
Application Notes and Protocols for the Purification of N-acetylaminomethylphosphonate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylaminomethylphosphonate is a compound of interest in various fields, including as a potential prodrug or metabolite in drug development. Its purification is a critical step to ensure the accuracy of subsequent biological assays and characterization. Column chromatography is a versatile and widely used technique for the separation and purification of individual compounds from a mixture. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established principles and methodologies for similar compounds like aminomethylphosphonic acid (AMPA).
Principle of Separation
The purification strategy outlined here utilizes cation exchange chromatography. This compound, while acetylated, retains a phosphonic acid group and an amine-derived moiety, giving it an overall anionic character at neutral pH but allowing for interaction with a cation exchange resin under acidic conditions where the amine group is protonated. By carefully controlling the pH and ionic strength of the mobile phase, this compound can be selectively retained on the column while impurities are washed away. Elution of the target compound is then achieved by increasing the ionic strength or pH of the mobile phase.
Materials and Reagents
| Material/Reagent | Specification |
| Stationary Phase | Strong Cation Exchange Resin (e.g., Dowex 50WX8) |
| Mobile Phase A (Equilibration/Wash Buffer) | 0.1 M Formic Acid in Deionized Water |
| Mobile Phase B (Elution Buffer) | 2 M Ammonium Hydroxide in Deionized Water |
| Sample | Crude this compound solution |
| Columns | Glass or polypropylene chromatography columns |
| Fraction Collector | Automated or manual |
| pH Meter | Calibrated |
| Analytical Method | HPLC, LC-MS, or other suitable method for purity analysis |
| Glassware | Beakers, flasks, graduated cylinders |
| Solvents for analysis | HPLC-grade water, acetonitrile, formic acid |
Experimental Protocol
Sample Preparation
-
Dissolve the crude this compound in a minimal volume of deionized water.
-
Adjust the pH of the sample to approximately 2-3 with formic acid. This ensures that the amine group is protonated, facilitating binding to the cation exchange resin.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1]
Column Packing and Equilibration
-
Prepare a slurry of the cation exchange resin in deionized water.
-
Carefully pour the slurry into the chromatography column, allowing the resin to settle evenly. Avoid the introduction of air bubbles.
-
Once the resin bed has formed, pass 5-10 column volumes (CVs) of Mobile Phase A (0.1 M Formic Acid) through the column to equilibrate the resin.[2]
-
Ensure the pH of the eluent matches the pH of the equilibration buffer.
Sample Loading
-
Carefully load the prepared sample onto the top of the equilibrated column.
-
Allow the sample to enter the resin bed completely.
Washing
-
Wash the column with 5-10 CVs of Mobile Phase A to remove unbound impurities.
-
Monitor the column effluent using a UV detector (if applicable) or by collecting fractions and analyzing them for the presence of impurities.
Elution
-
Begin the elution of the bound this compound by applying Mobile Phase B (2 M Ammonium Hydroxide).
-
A stepwise or linear gradient can be employed. For a step gradient, start with a low concentration of Mobile Phase B (e.g., 10%) in Mobile Phase A and incrementally increase the concentration.
-
Collect fractions of a suitable volume (e.g., 1/10th of the column volume).
Fraction Analysis and Product Recovery
-
Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., HPLC, LC-MS).
-
Pool the fractions containing the pure product.
-
Remove the solvent (ammonium hydroxide solution) by lyophilization or rotary evaporation to obtain the purified this compound.
Data Presentation
Quantitative data from the purification process should be meticulously recorded to assess the efficiency and reproducibility of the method.
| Parameter | Value |
| Starting Material (Crude) | |
| - Amount (mg) | |
| - Purity (%) | |
| Purified Product | |
| - Amount (mg) | |
| - Purity (%) | |
| Yield (%) | |
| Recovery (%) | |
| Column Dimensions | |
| Resin Type | |
| Flow Rate (mL/min) | |
| Elution Profile | (e.g., Step gradient with % of Elution Buffer) |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of the Purification Process
References
Application Note: Structural Elucidation of N-acetylaminomethylphosphonate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acetylaminomethylphosphonate is a phosphonic acid derivative that plays a role in biochemical research and has been studied for its inhibitory properties.[1] As a member of the acetamides and phosphonic acids, its precise structural confirmation is critical for understanding its biological activity and for quality control during synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such organophosphorus compounds.[2][3] This document provides detailed protocols and expected data for the analysis of this compound using a suite of NMR techniques, including ¹H, ¹³C, ³¹P, and various two-dimensional (2D) methods.
Core Principles of NMR Analysis The structural elucidation of this compound relies on a combination of one-dimensional and two-dimensional NMR experiments.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[4]
-
¹³C NMR: Determines the number of non-equivalent carbons and provides insights into their chemical environment (e.g., carbonyl, methylene).[5]
-
³¹P NMR: As a highly sensitive nucleus with 100% natural abundance, ³¹P NMR is particularly useful for organophosphorus compounds, offering a wide chemical shift range and yielding sharp signals.[6][7] It directly probes the phosphorus environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, most commonly ¹³C, revealing one-bond C-H connections.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[8]
-
Quantitative NMR Data
The following tables summarize the expected and reported NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ³¹P NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
|---|
| ³¹P | D₂O | 14.3 |[10] |
Table 2: Expected ¹H NMR Spectral Data
| Assignment | Protons | Expected δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|---|
| H-1 | -CH₃ | ~2.1 | s (singlet) | N/A |
| H-2 | -CH₂- | ~3.5 | d (doublet) | ²J(H,P) ≈ 10-15 Hz |
Table 3: Expected ¹³C NMR Spectral Data
| Assignment | Carbon | Expected δ (ppm) | Multiplicity (due to P-coupling) | Coupling Constants (J) in Hz |
|---|---|---|---|---|
| C-1 | -C H₃ | ~22 | s (singlet) | N/A |
| C-2 | -C H₂- | ~45 | d (doublet) | ¹J(C,P) ≈ 140-160 Hz[11] |
| C-3 | -C =O | ~175 | d (doublet) | ³J(C,P) ≈ 5-10 Hz[11] |
Experimental Protocols
1. Sample Preparation
-
Solvent: Deuterated water (D₂O) is a suitable solvent. For improved signal resolution, a buffered solution (e.g., phosphate buffer in D₂O) can be used to maintain a constant pH.
-
Concentration: Prepare a solution of this compound at a concentration of 10-20 mg/mL.
-
Procedure:
-
Weigh approximately 10 mg of the sample into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
2. 1D NMR Spectroscopy (¹H, ¹³C, ³¹P)
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans.
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Protocol:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
-
³¹P NMR Protocol:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).[6]
-
Spectral Width: ~100 ppm (centered around the expected chemical shift).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5 seconds (longer delay for better quantitation if needed).[6]
-
Number of Scans: 64-256 scans.
-
Processing: Apply an exponential window function (line broadening of 0.5-1 Hz) before Fourier transformation.
-
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY Protocol:
-
Pulse Sequence: Gradient-selected COSY (cosygpqf).
-
Spectral Width: 12-16 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-8.
-
Processing: Apply a sine-bell window function in both dimensions.
-
-
HSQC Protocol:
-
Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
F2 (¹H) Spectral Width: 12-16 ppm.
-
F1 (¹³C) Spectral Width: 200-220 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
Processing: Apply a QSINE window function in F2 and a sine-bell in F1.
-
-
HMBC Protocol:
-
Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).
-
F2 (¹H) Spectral Width: 12-16 ppm.
-
F1 (¹³C) Spectral Width: 200-220 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.[8]
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Visualizations
The following diagrams illustrate the experimental workflow and the expected NMR correlations for this compound.
References
- 1. This compound | 57637-97-5 [chemicalbook.com]
- 2. identification-and-structure-elucidation-by-nmr-spectroscopy-of-an-impurity-in-flame-retardants-preparation - Ask this paper | Bohrium [bohrium.com]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Troubleshooting N-acetylaminomethylphosphonate synthesis yield issues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing yield issues in the synthesis of N-acetylaminomethylphosphonate and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. What are the most common causes?
Low yields can stem from several factors throughout the synthetic process. The most common culprits are suboptimal reaction conditions, reagent quality, and inefficient purification. Key areas to investigate include:
-
Reaction Temperature and Time: The reaction is highly sensitive to temperature. Excessive heat can lead to decomposition and the formation of dark, tarry byproducts, while insufficient heat results in an incomplete reaction.[1]
-
pH of the Reaction Medium: The synthesis, particularly via the Moedritzer-Irani reaction, is typically performed in a strong acidic medium, such as hydrochloric acid, to facilitate the reaction between the amide, formaldehyde, and phosphorous acid.[2][3]
-
Reagent Quality and Stoichiometry: The purity of starting materials like acetamide, formaldehyde, and phosphorous acid is critical. Using aged or impure reagents can introduce side reactions. Ensure accurate molar ratios are used as defined by the protocol.
-
Moisture Control: Phosphorous compounds and intermediates can be sensitive to moisture. While many modern protocols are robust, ensuring anhydrous conditions where specified can prevent hydrolysis of key reagents or intermediates.[1][4]
Q2: I'm observing a dark brown or black reaction mixture instead of the expected pale yellow color. What does this indicate?
The formation of a dark, opaque solution is a strong indicator of product or reagent decomposition due to excessive heat.[1] This is particularly common during distillation or if the reaction temperature is not carefully controlled. Consider reducing the reaction temperature or using vacuum distillation for purification if applicable.[1]
Q3: Which synthetic route is recommended for preparing this compound?
Two primary routes are commonly adapted for this synthesis:
-
The Moedritzer-Irani Reaction: This is a direct, one-pot synthesis that reacts an amide (acetamide), formaldehyde, and phosphorous acid in an acidic aqueous medium.[2][3][5] It has the advantage of directly producing the desired phosphonic acid, avoiding a separate hydrolysis step.[5]
-
The Kabachnik-Fields Reaction: This is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, which produces an α-aminophosphonate ester.[6] This route requires a subsequent hydrolysis step to yield the final phosphonic acid. It is versatile but can have secondary reactions during hydrolysis.[5]
For directness, the Moedritzer-Irani reaction is often preferred.
Q4: How can I optimize my reaction conditions for better yield?
Optimization should be approached systematically. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating for the Moedritzer-Irani reaction.[5]
Below is a table summarizing potential optimization strategies.
| Parameter | Issue | Recommended Action |
| Temperature | Reaction mixture darkening; low yield. | Maintain a consistent temperature, typically around 100-110°C.[2][3] Avoid overheating. Use an oil bath for stable heating. |
| Reagent Addition | Exothermic reaction leading to temperature spikes. | Add reagents, particularly formaldehyde, slowly and portion-wise to control the reaction rate and temperature.[2][3] |
| Solvent | Slow reaction rates. | While often performed in aqueous acid, microwave-assisted synthesis in water is a "green" and efficient option.[5] |
| Catalyst | Incomplete conversion (Kabachnik-Fields). | A wide range of acid catalysts can be used for the Kabachnik-Fields reaction, including Lewis acids and phenylboronic acid, often under solvent-free conditions.[6] |
Q5: What are the best practices for purifying the final product?
Purification can be challenging due to the high polarity and low volatility of the product.
-
Recrystallization: This is a common method. A water-isopropanol mixture has been shown to be effective for recrystallizing related aminophosphonic acids.[5]
-
Avoiding Distillation at Atmospheric Pressure: Attempting to distill the product at atmospheric pressure can lead to decomposition.[1] If distillation is necessary, it must be performed under high vacuum.
-
Isolation: After the reaction, the product may be isolated by concentrating the mixture under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization.[3]
Visualized Workflows and Protocols
General Synthesis & Purification Workflow
The following diagram outlines the typical experimental workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Flowchart for Low Yield
This decision tree helps diagnose and solve common issues leading to poor product yield.
Caption: A decision tree for troubleshooting low synthesis yield.
Experimental Protocol: Moedritzer-Irani Synthesis
This protocol is a generalized procedure adapted from literature for the synthesis of an N-substituted aminomethylphosphonic acid and can serve as a starting point for this compound.[2][3]
Materials and Equipment:
-
Acetamide
-
Phosphorous acid (H₃PO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Formaldehyde solution (e.g., 37% in water)
-
Three-necked round-bottom flask
-
Condenser
-
Addition funnel
-
Thermometer or temperature probe
-
Magnetic stirrer and heat plate (or oil bath)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a three-necked flask equipped with a condenser, an addition funnel, a thermometer, and a magnetic stir bar.
-
Initial Charge: To the flask, add acetamide (1.0 mol equivalent), phosphorous acid (approx. 1.05 mol equivalent), and concentrated hydrochloric acid.
-
Heating: Begin stirring the mixture and heat it to a stable temperature of 105-110°C. Ensure the solids are fully dissolved.
-
Formaldehyde Addition: Once the target temperature is reached, begin the slow, dropwise addition of the formaldehyde solution (approx. 1.1 mol equivalent) through the addition funnel. Maintain the reaction temperature throughout the addition. The addition should take approximately 30-60 minutes.
-
Reaction: After the addition is complete, hold the reaction mixture at 105-110°C with continuous stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove water and excess HCl. This will typically yield a viscous oil or a crude solid.
-
Purification: Dissolve the crude residue in a minimum amount of hot water and purify by recrystallization, for example, by adding a co-solvent like isopropanol and allowing it to cool slowly.
-
Drying: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Simplified Moedritzer-Irani Reaction Pathway
This diagram illustrates the key components and transformation in the synthesis.
References
- 1. organic chemistry - Synthesis of phosphonate salt not working - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US4657705A - Process for the preparation of N-substituted aminomethylphosphonic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-acetylaminomethylphosphonate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data to enhance the synthesis of N-acetylaminomethylphosphonate.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Question 1: Why is the yield of my this compound consistently low?
Answer: Low yields can stem from several factors, from reactant quality to suboptimal reaction conditions. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting materials are consumed.
-
-
Reactant Stoichiometry: An incorrect molar ratio of reactants is a common issue. The reaction typically involves N-acetylacetamide, a formaldehyde source (like paraformaldehyde), and a dialkyl phosphite (e.g., diethyl phosphite).
-
Solution: Ensure accurate measurement of all reactants. A slight excess (1.1 to 1.2 equivalents) of the formaldehyde source and phosphite can sometimes drive the reaction to completion, but excessive amounts may lead to byproducts.
-
-
Catalyst Inefficiency: The chosen catalyst may be inactive or inappropriate for the specific substrate.
-
Solution: If using a catalyst, ensure it is fresh and anhydrous. For catalyst-free approaches, which are often preferred for simplicity, reaction conditions like temperature become more critical. Lewis acids (e.g., InCl₃, BF₃·OEt₂) or bases (e.g., triethylamine) can be employed, but require careful optimization.[1][2]
-
-
Product Degradation: The product may be sensitive to prolonged heating or acidic/basic conditions during workup.
-
Solution: Minimize reaction time and temperature where possible. During workup, use mild acids or bases for pH adjustment and avoid excessive heat during solvent evaporation.
-
-
Moisture Contamination: Water in the reaction can hydrolyze the phosphite reactant and interfere with catalyst activity.
-
Solution: Use anhydrous solvents (if applicable) and dry glassware. Ensure reactants, especially the dialkyl phosphite and any Lewis acid catalysts, are free from moisture.
-
Question 2: How can I minimize the formation of byproducts?
Answer: Side reactions reduce the yield and complicate purification. The primary byproduct is often a result of the phosphite reacting with formaldehyde or the self-condensation of reactants.
-
Formation of Hydroxymethylphosphonate: Diethyl phosphite can react directly with formaldehyde to form diethyl hydroxymethylphosphonate.
-
Solution: Control the addition of reactants. Pre-forming the intermediate imine (or equivalent) by mixing the N-acetylacetamide and formaldehyde before adding the phosphite can sometimes minimize this side reaction.
-
-
Bis-alkylation: The product's N-H bond could potentially react further, although this is less common under standard conditions.
-
Solution: Maintain a 1:1 or slight excess of phosphite to the amine component. Avoid a large excess of formaldehyde.
-
-
Rearrangement Products: In some Pudovik-type reactions, rearranged products with a >P(O)–O–CH–P(O)< skeleton can form, especially with certain catalysts or elevated temperatures.[3]
-
Solution: Use milder reaction conditions. Catalyst choice is critical; for instance, lower concentrations of amine catalysts (e.g., 5% diethylamine) favor the desired adduct over rearranged species.[3]
-
Question 3: What is the most effective method for purifying the final product?
Answer: Purification can be challenging due to the product's polarity.
-
Column Chromatography: This is a common method but can be problematic. The polar nature of the phosphonate can lead to streaking on standard silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a polar modifier like triethylamine or methanol. Use a solvent system with increasing polarity, such as a gradient of dichloromethane/methanol or ethyl acetate/ethanol.
-
-
Recrystallization/Precipitation: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.
-
Solution: Test various solvent systems. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or dichloromethane) and then add a non-polar solvent (like diethyl ether or hexanes) until the product precipitates.[4]
-
-
Acid/Base Washing: An aqueous workup can remove many impurities.
-
Solution: During the workup, wash the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities and then with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities before drying and concentrating.
-
Section 2: Optimizing Reaction Conditions - Data Summary
The following tables summarize the influence of various parameters on the synthesis of aminophosphonates, based on general findings from related Pudovik and Kabachnik-Fields reactions. Optimal conditions should be determined empirically for this compound.
Table 1: Effect of Catalyst on Yield and Reaction Time
| Catalyst Type | Typical Loading (mol%) | Solvent Condition | Relative Yield | General Remarks |
| None | N/A | Solvent-free (heating or MW) | Good to Excellent | Environmentally friendly; requires thermal or microwave energy. Reaction times can be longer without catalysis.[5] |
| Lewis Acids (e.g., InCl₃, ZrCl₄, CeCl₃) | 5 - 20 | THF, CH₂Cl₂, Solvent-free | Good to Excellent | Effective at promoting the reaction under mild conditions. Must be handled under anhydrous conditions.[2] |
| Brønsted Acids (e.g., PTSA, KHSO₄) | 10 - 20 | Toluene, Solvent-free | Good | Inexpensive and effective, but can sometimes lead to side reactions if conditions are too harsh.[1] |
| Bases (e.g., Triethylamine, DBN) | 5 - 100 | MeCN, Solvent-free | Good to Excellent | Basic catalysts are common for the Pudovik reaction. Can also promote rearrangement byproducts.[3][6] |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Polarity | Typical Temperature | Outcome |
| Solvent-Free | N/A | 50 - 110 °C | Often high yields, reduced waste, and shorter reaction times, especially with microwave irradiation.[7] |
| Toluene | Non-polar | Reflux | Good for azeotropic removal of water; common in acid-catalyzed reactions. |
| Dichloromethane (DCM) | Polar aprotic | Room Temp - Reflux | Excellent solvent for dissolving reactants; easy to remove. |
| Acetonitrile (MeCN) | Polar aprotic | Room Temp - Reflux | Good for reactions involving base catalysts.[6] |
| Ethanol | Polar protic | Reflux | Can participate in transesterification with the phosphite ester if heated for prolonged periods. |
Section 3: Detailed Experimental Protocol
This section provides a representative one-pot, solvent-free protocol for the synthesis of Diethyl this compound.
Reagents & Equipment:
-
N-acetylacetamide (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Diethyl phosphite (1.2 eq)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add N-acetylacetamide (1.0 eq), paraformaldehyde (1.2 eq), and diethyl phosphite (1.2 eq).
-
Heating: Place the flask in a preheated oil bath at 80-90 °C.
-
Reaction: Stir the mixture vigorously. The reactants will melt and form a homogenous liquid. Maintain the temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM/Methanol eluent). The disappearance of the starting materials indicates the reaction is nearing completion.
-
Cooling & Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The crude product is often a viscous oil or a waxy solid.
-
Initial Purification: Dissolve the crude mixture in dichloromethane (DCM) or ethyl acetate. Wash the organic solution sequentially with water (2x), saturated sodium bicarbonate (NaHCO₃) solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with ethanol) or by recrystallization/precipitation from a suitable solvent pair (e.g., DCM/diethyl ether).
Section 4: Visual Guides and Workflows
The following diagrams illustrate the reaction pathway, a general experimental workflow, and a troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of α-sulfoximinophosphonate via Kabachnik–Fields reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 7. researchgate.net [researchgate.net]
N-acetylaminomethylphosphonate degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways, prevention strategies, and experimental troubleshooting for N-acetylaminomethylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the N-acetyl group. This reaction yields aminomethylphosphonic acid (AMPA) and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound is primarily influenced by:
-
pH: The compound is most stable in neutral pH conditions (approximately pH 7.0). Stability decreases in both acidic and alkaline environments due to acid- and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, the compound should be stored at recommended low temperatures.
-
Presence of Water: As the primary degradation mechanism is hydrolysis, the presence of water is necessary for the breakdown of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability and prevent degradation, this compound should be stored in a refrigerator under an inert atmosphere. It is slightly soluble in methanol and water. For long-term storage, it is advisable to store the compound as a dry solid. If a stock solution is required, it should be prepared fresh and used as soon as possible. If storage of a solution is necessary, it should be kept at a neutral pH and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Degradation can be monitored by quantifying the decrease of the parent compound, this compound, and the appearance of its primary degradation product, aminomethylphosphonic acid (AMPA). A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose.
Degradation Pathways and Prevention
The degradation of this compound is a critical consideration for its handling, storage, and application in experimental settings. Understanding the mechanisms of degradation is key to preventing it.
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway is the hydrolysis of the amide bond, which is susceptible to both acid and base catalysis.
Figure 1. Hydrolysis of this compound.
Prevention Strategies
To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain solutions at a neutral pH (around 7.0) using a suitable buffer system.
-
Temperature Control: Store both solid compound and solutions at low temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles.
-
Use of Aprotic Solvents: When possible, use aprotic solvents for non-aqueous experiments to prevent hydrolysis.
-
Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the duration of exposure to conditions that may cause degradation.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Variable Peak Areas or Retention Times for this compound
-
Possible Cause A: Degradation of the compound in the sample vial.
-
Solution: Ensure the autosampler is temperature-controlled. Prepare fresh samples and analyze them promptly.
-
-
Possible Cause B: Inconsistent mobile phase preparation.
-
Solution: Prepare the mobile phase carefully and consistently. Ensure all components are fully dissolved and the mobile phase is adequately degassed.
-
-
Possible Cause C: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Issue 2: Appearance of Unexpected Peaks (e.g., AMPA)
-
Possible Cause: Degradation of this compound during sample preparation or storage.
-
Solution: Review sample handling procedures. Minimize the time samples are stored before analysis and ensure storage conditions are optimal (neutral pH, low temperature).
-
Issue 3: Poor Peak Shape (Tailing)
-
Possible Cause: Interaction of the phosphonate group with the stationary phase.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the phosphonate group. The addition of a competing agent to the mobile phase may also improve peak shape.
-
Experimental Inconsistency
Issue: Inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation of this compound in the assay buffer or media.
-
Solution: Confirm the pH and temperature of the assay conditions. If the conditions are acidic or basic, or if the experiment is conducted at elevated temperatures, consider the potential for degradation and its impact on the effective concentration of the compound. Perform control experiments to assess the stability of the compound over the time course of the assay.
-
Quantitative Data
Table 1: Illustrative Half-life (t1/2) of N-acetylneuraminic Acid at Different pH and Temperatures [1]
| Temperature (°C) | pH 2.0 (hours) | pH 12.0 (hours) |
| 60 | 72.96 | 4.36 |
| 70 | 33.01 | 2.15 |
| 80 | 15.37 | 1.21 |
| 90 | 7.37 | 0.93 |
Note: This data is for N-acetylneuraminic acid and should be used as an estimate of the expected behavior of this compound. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as HPLC with UV or mass spectrometry detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Calculate the percentage of degradation. The target degradation is typically in the range of 5-20%.[2]
Figure 2. Forced degradation study workflow.
Protocol 2: HPLC Method for Monitoring Degradation
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and experimental conditions.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher specificity.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standards of this compound and, if available, AMPA.
-
Prepare samples by diluting them in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound and AMPA in the samples by comparing their peak areas to those of the standards.
References
Technical Support Center: Synthesis and Purification of N-acetylaminomethylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-acetylaminomethylphosphonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Decomposition of starting materials or product. | Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessive heating. | |
| Suboptimal pH of the reaction mixture. | The pH can influence the reactivity of the amine and the stability of the imine intermediate in the Kabachnik-Fields reaction. Optimize the pH by the addition of a non-interfering acid or base. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | The Kabachnik-Fields reaction can have competing pathways. The formation of an α-hydroxyphosphonate intermediate can sometimes lead to byproducts.[1] Modifying the order of addition of reagents or using a pre-formed imine can sometimes favor the desired reaction pathway. |
| Unreacted starting materials. | N-acetylglycine, formaldehyde, and dimethyl phosphite may remain. Ensure stoichiometric amounts or a slight excess of the more volatile/reactive components are used. | |
| Hydrolysis of dimethyl phosphite. | Dimethyl phosphite can hydrolyze to monomethyl phosphonate and phosphorous acid, especially in the presence of moisture. Use anhydrous solvents and reagents. | |
| Difficulty in Isolating the Product by Recrystallization | Product is an oil or does not crystallize easily. | Try a variety of solvent systems. Common choices for polar molecules include ethanol, isopropanol, ethyl acetate/hexane, and water.[2] If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Co-precipitation of impurities. | If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization. | |
| Poor Separation During Column Chromatography | Inappropriate solvent system (mobile phase). | The choice of eluent is critical for good separation.[3][4][5] A typical starting point for polar compounds on silica gel is a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired compound. |
| Incorrect stationary phase. | Silica gel is the most common stationary phase for column chromatography of polar organic molecules.[4] Alumina can also be used.[4] For highly polar compounds, reversed-phase chromatography might be an alternative. | |
| Overloading the column. | Using too much crude material for the amount of stationary phase will result in poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. | |
| Product Appears Unstable During Workup or Purification | Hydrolysis of the phosphonate ester. | Acidic or basic conditions during aqueous workup can lead to the hydrolysis of the methyl esters of the phosphonate. Use neutral water for extraction and avoid strong acids or bases. |
| Degradation on silica gel. | Some compounds can degrade on acidic silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities include:
-
Unreacted starting materials: N-acetylglycine, formaldehyde (or its polymer, paraformaldehyde), and dimethyl phosphite.
-
Hydrolysis products of dimethyl phosphite: Monomethyl phosphonate and phosphorous acid. This is more likely if your reaction conditions are not strictly anhydrous.
-
Side products from the Kabachnik-Fields reaction: Depending on the reaction conditions, you might have small amounts of byproducts arising from alternative reaction pathways.[1]
Q2: My NMR spectrum shows unreacted dimethyl phosphite. How can I remove it?
A2: Dimethyl phosphite is relatively volatile compared to the product. It can often be removed by evaporation under high vacuum. If residual amounts persist, it can be separated during column chromatography using a non-polar eluent system initially, as dimethyl phosphite is less polar than this compound.
Q3: I see a significant amount of a water-soluble impurity. What could it be and how do I remove it?
A3: This is likely to be unreacted N-acetylglycine or hydrolysis products like phosphorous acid. During the workup, you can perform multiple extractions with water to remove these highly polar impurities. Adjusting the pH of the aqueous layer can sometimes improve the partitioning of these impurities into the water layer.
Q4: What is a good starting point for developing a recrystallization protocol?
A4: Start by testing the solubility of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating.[2] A good recrystallization solvent will dissolve the compound when hot but not when cold. You can also try solvent mixtures, such as adding a non-polar solvent (like hexane or diethyl ether) to a solution of your compound in a more polar solvent (like ethyl acetate or acetone) until it becomes cloudy, then heating to clarify and allowing it to cool slowly.[2]
Q5: Can you provide a general protocol for column chromatography purification?
A5: A general protocol for purifying this compound on a silica gel column is as follows:
-
Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Load the sample: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with your sample to the top of the column.
-
Elute: Start with a relatively non-polar eluent mixture (e.g., 9:1 dichloromethane:methanol) and gradually increase the polarity (e.g., to 4:1 or even pure methanol) to elute your product.
-
Monitor: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Experimental Protocols
Protocol 1: General Synthesis of this compound (Kabachnik-Fields Reaction)
This is a representative protocol and may require optimization.
-
To a stirred solution of N-acetylglycine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add paraformaldehyde (1.2 equivalents).
-
Heat the mixture to reflux until the solution becomes clear.
-
Cool the reaction mixture to room temperature and add dimethyl phosphite (1.1 equivalents) dropwise.
-
The reaction can be catalyzed by adding a catalytic amount of a base (e.g., triethylamine) or a Lewis acid.[6]
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
Common side reactions in N-acetylaminomethylphosphonate synthesis and how to avoid them
Welcome to the Technical Support Center for N-acetylaminomethylphosphonate Synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Kabachnik-Fields reaction.[1] This is a one-pot, three-component condensation involving N-acetylacetamide (the amine component), formaldehyde (the carbonyl component), and a dialkyl phosphite (e.g., diethyl phosphite).[2][3] The reaction typically proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack by the phosphite.[4][5]
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Reaction times can be long without a catalyst, sometimes requiring reflux for several hours.[6]
-
Suboptimal Catalyst: While the reaction can proceed without a catalyst, various Lewis acids or other promoters can significantly improve yields and reduce reaction times.[7]
-
Side Reactions: The formation of unintended side products, particularly the bis-adduct, can consume starting materials and reduce the yield of the desired product.
-
Hydrolysis: If the reaction is not performed under anhydrous conditions, the dialkyl phosphite starting material can hydrolyze, rendering it inactive.
-
Formaldehyde Polymerization: Using aqueous formaldehyde or paraformaldehyde can lead to the formation of polyoxymethylene (paraformaldehyde), which can complicate the reaction.[8]
Q3: I'm observing a significant impurity with a higher molecular weight in my final product. What is it?
A3: A common higher molecular weight impurity is the bis(N-acetylaminomethyl)phosphonate, also known as the bis-adduct. This occurs when the nitrogen atom of the newly formed this compound (which is a secondary amine) reacts with another molecule of formaldehyde and dialkyl phosphite. This is essentially a "double Kabachnik-Fields reaction".[4][6]
Q4: How can I minimize the formation of the bis-adduct?
A4: To suppress the formation of the bis-adduct, consider the following strategies:
-
Control Stoichiometry: Use a precise 1:1:1 molar ratio of N-acetylacetamide, formaldehyde, and dialkyl phosphite. A slight excess of the amine component (N-acetylacetamide) can sometimes help ensure the phosphite is consumed before reacting with the product.
-
Slow Addition: Add the dialkyl phosphite slowly to the mixture of the amine and carbonyl. This keeps the concentration of the phosphite low, favoring the reaction with the more reactive primary imine intermediate over the secondary amine product.
-
Temperature Control: Running the reaction at a lower temperature may slow the rate of the second addition more than the first, improving selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction conditions are too mild or catalyst is inactive. | Consider adding a Lewis acid catalyst (see table below). Microwave-assisted, solvent-free conditions can also dramatically increase reaction rates.[4][5] |
| Water is present in the reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled reagents. A dehydrating agent can be beneficial.[1] | |
| Multiple Spots on TLC Plate | Formation of bis-adduct and other side products. | Carefully control the stoichiometry of reactants. Purify the crude product using flash column chromatography. |
| Degradation of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. | |
| Product is an Oil and Difficult to Purify | Residual solvent or low-molecular-weight impurities. | Purify by flash column chromatography on silica gel. Ensure the product is thoroughly dried under high vacuum to remove all volatile residues. |
| NMR Spectrum is Complex/Uninterpretable | Presence of multiple side products and unreacted starting materials. | Isolate the main product using column chromatography before detailed NMR analysis. Compare the spectrum to literature values if available. |
Data Summary: Effect of Catalysts
The choice of catalyst can significantly impact the yield and reaction conditions for α-aminophosphonate synthesis. While data for the specific synthesis of this compound is sparse, the following table summarizes the performance of various catalysts in analogous Kabachnik-Fields reactions.
| Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| None (Catalyst-Free) | Toluene or Ethanol | Reflux (80-110°C) | 60-85% | Often requires longer reaction times (5-20 hours).[6] |
| Mg(ClO₄)₂ | Dichloromethane | Room Temp | 85-95% | Highly efficient and works under mild conditions.[9] |
| InCl₃ | Dichloromethane | Room Temp | 80-92% | Effective catalyst for a general one-pot synthesis.[9] |
| Zn(OTf)₂ | Acetonitrile | 60°C | 75-90% | Zinc triflate is an efficient Lewis acid for this condensation.[7] |
| Phenylphosphonic Acid | Solvent-free | 80°C | 80-95% | An example of an efficient and recyclable organocatalyst.[10] |
| Amberlite IRC-748 | Ethanol | Reflux (80°C) | 85-95% | A recyclable resin catalyst, avoiding hazardous acids.[11] |
Visualized Workflows and Mechanisms
Reaction Pathway Diagram
The following diagram illustrates the primary synthesis route via the Kabachnik-Fields reaction and the common side reaction leading to the formation of a bis-adduct.
Caption: Main reaction and side reaction pathways in the synthesis.
Troubleshooting Workflow
This flowchart provides a logical guide for troubleshooting common issues encountered during the synthesis.
Caption: A step-by-step guide for troubleshooting synthesis issues.
Experimental Protocol: Synthesis of Diethyl this compound
This protocol is a representative example of a catalyst-free Kabachnik-Fields reaction.
1. Reagents and Materials:
-
N-acetylacetamide (1.0 eq)
-
Paraformaldehyde (1.0 eq of CH₂O)
-
Diethyl phosphite (1.0 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
2. Reaction Setup:
-
All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetylacetamide (1.0 eq) and anhydrous toluene (approx. 0.5 M concentration relative to the limiting reagent).
-
Add paraformaldehyde (1.0 eq).
3. Reaction Procedure:
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring to depolymerize the paraformaldehyde and allow for the in-situ formation of the imine intermediate.
-
Once the solution becomes clear (indicating depolymerization), add diethyl phosphite (1.0 eq) dropwise via a syringe over 15-20 minutes.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 50:50 Hexanes:EtOAc). The reaction is typically complete within 5-10 hours.[6]
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
5. Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kabachnik-Fields Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of N-acetylaminomethylphosphonate for Long-Term Storage
Welcome to the technical support center for N-acetylaminomethylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during long-term storage. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, including:
-
pH of the solution: Acidic or alkaline conditions can catalyze hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Presence of moisture: Water is a key reactant in hydrolytic degradation.
-
Exposure to light: Photodegradation can occur, leading to the formation of impurities.
-
Presence of oxidizing agents: Oxidation can be a degradation pathway.
-
Presence of metal ions: Metal ions can catalyze degradation reactions.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the amide bond, which would yield aminomethylphosphonate and acetic acid. Other potential degradation products could arise from oxidation or photodegradation, though these pathways are less characterized.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound at 2-8°C, protected from moisture and light. If in solution, it should be prepared in a buffered medium at a neutral pH and stored at 2-8°C for short-term use. For long-term storage of solutions, freezing (-20°C or below) or lyophilization is recommended.
Q4: How can I monitor the stability of my this compound samples?
A4: Stability-indicating analytical methods are crucial for monitoring the integrity of your samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique to separate and quantify the parent compound from its degradation products.[4][5][6][7][8] Other techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize unknown degradation products.[9][10][11][12][13]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Rapid degradation of this compound in aqueous solution.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting: The pH of the solution can significantly impact the rate of hydrolysis. Conduct a pH stability study to determine the optimal pH range for your formulation. Generally, a pH between 6.0 and 7.5 is a good starting point.
-
-
Possible Cause 2: Presence of catalytic metal ions.
-
Possible Cause 3: Microbial contamination.
-
Troubleshooting: If the solution is not sterile, microbial growth can alter the pH and introduce enzymes that may degrade the compound. Filter-sterilize the solution using a 0.22 µm filter and handle it under aseptic conditions.
-
Issue 2: Formation of unknown peaks in the chromatogram after storage.
-
Possible Cause 1: Photodegradation.
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting: If the compound is susceptible to oxidation, consider purging your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, may also be beneficial.
-
-
Possible Cause 3: Incompatibility with excipients.
Issue 3: Poor recovery of the compound after lyophilization.
-
Possible Cause 1: Inappropriate lyoprotectant.
-
Troubleshooting: The choice and concentration of a lyoprotectant are critical for stabilizing the compound during the freeze-drying process and in the lyophilized cake.[24][25][26] Screen different lyoprotectants such as sucrose, trehalose, or mannitol at various concentrations to find the optimal formulation.
-
-
Possible Cause 2: Suboptimal lyophilization cycle.
Data Presentation
The following tables summarize hypothetical quantitative data from stability studies on this compound to illustrate the impact of different storage conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C for 30 Days
| pH | Initial Purity (%) | Purity after 30 days (%) | Major Degradation Product (%) |
| 3.0 | 99.8 | 85.2 | 14.1 (Aminomethylphosphonate) |
| 5.0 | 99.7 | 95.1 | 4.5 (Aminomethylphosphonate) |
| 7.0 | 99.8 | 98.5 | 1.2 (Aminomethylphosphonate) |
| 9.0 | 99.6 | 92.3 | 7.2 (Aminomethylphosphonate) |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0) for 90 Days
| Temperature | Initial Purity (%) | Purity after 90 days (%) |
| 4°C | 99.8 | 99.1 |
| 25°C | 99.7 | 96.5 |
| 40°C | 99.8 | 91.2 |
Table 3: Effect of Stabilizers on the Stability of this compound in Aqueous Solution (pH 7.0) at 40°C for 30 Days
| Formulation | Initial Purity (%) | Purity after 30 days (%) |
| Control (No Stabilizer) | 99.8 | 95.4 |
| + 0.1% EDTA | 99.7 | 97.8 |
| + 0.1% Ascorbic Acid | 99.8 | 97.2 |
| + 0.1% EDTA + 0.1% Ascorbic Acid | 99.6 | 98.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[29][30][31][32][33]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 10 mg of solid this compound in a vial and heat in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradation product, aminomethylphosphonate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 20% B
-
15-20 min: 20% B
-
20-22 min: 20% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Hydrolytic degradation of this compound.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. mdpi.com [mdpi.com]
- 11. Development of HPLC/ESI-MS and HPLC/1H NMR methods for the identification of photocatalytic degradation products of iodosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. iagim.org [iagim.org]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Compatibility study between acetylcysteine and some commonly used tablet excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 21. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. fda.gov [fda.gov]
- 29. biopharminternational.com [biopharminternational.com]
- 30. biomedres.us [biomedres.us]
- 31. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 32. medcraveonline.com [medcraveonline.com]
- 33. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for sensitive detection of N-acetylaminomethylphosphonate in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined method of sensitive detection of N-acetylaminomethylphosphonate (N-acetyl AMPA) in complex matrices. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/Inconsistent Peak Shape (Tailing, Splitting) | Analyte Chelation with Metal Ions: N-acetyl AMPA, like related phosphonates, can chelate with metal ions in the sample matrix or from the LC system, leading to poor chromatography.[1][2] | - Add a Chelating Agent: Incorporate ethylenediaminetetraacetic acid (EDTA) into the sample extraction solvent and/or mobile phase to bind metal ions.[3][4][5] - System Passivation: Passivate the LC system with a strong acid like phosphoric acid to minimize interactions with metal components.[1] |
| Inappropriate Column Chemistry: The high polarity of N-acetyl AMPA makes it poorly retained on traditional reversed-phase columns. | - Use a Specialized Column: Employ a column with mixed-mode functionality (e.g., weak anion-exchange and reversed-phase) or a porous graphitic carbon (Hypercarb) column, which provides better retention for polar analytes without derivatization.[6] | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal Ionization: The analyte may not ionize efficiently in the mass spectrometer source. | - Optimize MS Parameters: Fine-tune ESI source parameters (e.g., spray voltage, gas flows, temperature) for the specific analyte.[7] - Consider Derivatization: While direct analysis is possible, derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can improve ionization efficiency and chromatographic retention.[3][4][8] - Use a Micro-Flow LC System: Reducing the flow rate can decrease background noise and enhance sensitivity.[6] |
| Matrix Effects: Co-eluting matrix components can suppress the analyte signal. | - Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances. Oasis HLB cartridges are a common choice.[9] - Use Isotope-Labeled Internal Standards: Spiking samples with a stable isotope-labeled internal standard for N-acetyl AMPA before sample preparation can correct for matrix effects and variations in recovery.[6] | |
| Low or Variable Analyte Recovery | Inefficient Extraction: The extraction solvent may not be effectively releasing the analyte from the matrix. | - Optimize Extraction Solvent: An aqueous extraction solution containing a weak acid (e.g., acetic acid) and a chelating agent (EDTA) is often effective.[9] - Employ Vigorous Extraction: Use techniques like shaking or sonication to ensure thorough extraction. |
| Analyte Loss During Sample Preparation: The analyte may be lost during cleanup or solvent evaporation steps. | - Minimize Sample Handling Steps: A streamlined "dilute-and-shoot" approach after initial extraction can reduce analyte loss. - Careful Evaporation: If concentration is necessary, use gentle nitrogen evaporation and avoid complete dryness. | |
| Inconsistent Retention Times | Mobile Phase Inconsistency: Small variations in mobile phase pH or composition can affect the retention of this polar analyte. | - Prepare Fresh Mobile Phase Daily: Ensure consistent mobile phase preparation. - Buffer the Mobile Phase: Use a suitable buffer to maintain a stable pH. |
| Column Equilibration: Insufficient column equilibration between injections can lead to retention time drift. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9] |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: Not necessarily. A highly sensitive microLC-MS/MS method has been developed for the direct, simultaneous quantification of N-acetyl AMPA and related compounds in various biological matrices without derivatization.[6] This approach simplifies sample preparation and reduces analysis time. However, for matrices with significant interference or when using standard HPLC systems, derivatization with reagents like FMOC-Cl can enhance chromatographic retention on reversed-phase columns and improve sensitivity.[3][4][8]
Q2: What type of analytical column is recommended for direct analysis?
A2: For direct analysis without derivatization, a column that provides good retention for highly polar, anionic compounds is recommended. A porous graphitic carbon column (e.g., Hypercarb) has been shown to provide robust chromatographic separation.[6] Alternatively, a mixed-mode column with both anion-exchange and reversed-phase properties can be effective.[10]
Q3: How can I minimize matrix effects in complex samples like soil or plasma?
A3: The most effective way to minimize matrix effects is through a combination of thorough sample cleanup and the use of a stable isotope-labeled internal standard. Solid-phase extraction (SPE) is a common and effective cleanup technique.[6][9] The QuPPe (Quick Polar Pesticides) method, which involves an aqueous extraction followed by cleanup, can also be adapted.[5] The use of an internal standard specific to N-acetyl AMPA, added at the beginning of the sample preparation process, is crucial for accurate quantification as it compensates for signal suppression or enhancement caused by the matrix.[6]
Q4: What are the key considerations for sample preparation of N-acetyl AMPA?
A4: Key considerations include:
-
Chelation: The phosphonate group in N-acetyl AMPA can chelate with metal ions. The addition of a chelating agent like EDTA to the extraction solvent is highly recommended to prevent this and improve recovery and peak shape.[3][4][5]
-
Extraction Solvent: An aqueous solution containing a weak acid is typically used for extraction.
-
Cleanup: For complex matrices, a cleanup step such as solid-phase extraction (SPE) is often necessary to remove interferences.[6][9]
Q5: What are the expected recovery rates for N-acetyl AMPA in different matrices?
A5: With an optimized method, high recovery rates can be achieved. For example, a microLC-MS/MS method reported recoveries for N-acetyl AMPA in plasma/serum between 86-108%, in urine between 93-120%, and in feed and stomach/intestinal content between 91-115%.[6] However, recoveries can be matrix-dependent, and it is essential to validate the method for each specific matrix.
Quantitative Data Summary
Table 1: Method Performance for N-acetyl AMPA in Various Matrices[6]
| Matrix | Recovery (%) | Precision (RSD %) |
| Plasma/Serum | 86 - 108 | < 20 |
| Urine | 93 - 120 | < 20 |
| Feed | 91 - 115 | < 20 |
| Stomach/Gizzard/Intestinal Content | 92 - 110 | < 20 |
Experimental Protocols
MicroLC-MS/MS Method for Direct Analysis of N-acetyl AMPA[6]
This protocol is based on the method described by Per-Erik an and L. an (2019) for the direct analysis of N-acetyl AMPA in biological matrices.
1. Sample Preparation (Plasma/Serum)
-
Spike 100 µL of the sample with the internal standard solution.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
LC System: MicroLC system
-
Column: Hypercarb (porous graphitic carbon)
-
Mobile Phase: Isocratic elution with water containing formic acid and medronic acid.
-
Flow Rate: Micro-flow rate (e.g., 10-50 µL/min)
-
Run Time: Approximately 3.4 minutes
3. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Workflow for the direct analysis of N-acetyl AMPA.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust and highly sensitive micro liquid chromatography-tandem mass spectrometry method for analyses of polar pesticides (glyphosate, aminomethylphosfonic acid, N-acetyl glyphosate and N-acetyl aminomethylphosfonic acid) in multiple biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usrtk.org [usrtk.org]
- 8. Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of N-acetylaminomethylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-acetylaminomethylphosphonate.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity or No Signal | Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound.[1][2][3][4] | Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to separate the analyte from interfering compounds.[4] Dilution: Dilute the sample to reduce the concentration of matrix components.[3] |
| Analyte Adsorption: this compound, being a phosphorylated compound, may adsorb to metal surfaces in the LC system, such as the column housing.[5] | Use Metal-Free Columns: Consider using PEEK-lined or other metal-free columns and tubing to minimize analyte interaction with metal surfaces.[5] | |
| Improper Ionization Source Settings: Incorrect settings for temperature, gas flow, or voltage can lead to inefficient ionization. | Optimize Source Parameters: Systematically adjust ion source parameters to maximize the signal for this compound. | |
| Inconsistent Results & Poor Reproducibility | Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[2] | Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to compensate for variations in matrix effects.[4] Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. |
| Carryover: Analyte from a previous injection may be retained in the system and elute in subsequent runs. | Optimize Wash Solvents: Use a strong solvent in the wash method to ensure complete elution of the analyte from the injector and column. Inject Blanks: Run blank injections between samples to assess and mitigate carryover. | |
| Peak Tailing or Poor Peak Shape | Secondary Interactions: The phosphonate group can interact with active sites on the column stationary phase or with metal ions.[5] | Mobile Phase Additives: Add a chelating agent like medronic acid or a competing acid to the mobile phase to reduce interactions. Column Selection: Use a column with end-capping or a different stationary phase chemistry. |
| Column Overload: Injecting too much sample can lead to poor peak shape. | Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[4][6][7] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] These effects are a significant challenge, especially in complex biological or environmental samples.[4][8]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method is the post-extraction spike comparison.[6] This involves comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank sample extract that has gone through the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the column and before the mass spectrometer. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[2][6]
Q3: What type of sample preparation is recommended for this compound to minimize matrix effects?
A3: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects.[4] For polar and anionic compounds like this compound, an anion-exchange SPE sorbent can be effective. Alternatively, derivatization of the amino group with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can make the molecule less polar, allowing for the use of reversed-phase SPE cartridges, which can provide excellent cleanup.[9][10][11]
Q4: Is an internal standard necessary for the analysis of this compound?
A4: While not strictly mandatory, the use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL internal standard will co-elute with this compound and experience similar matrix effects.[4] By using the ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects can be significantly reduced, leading to more accurate and precise results.
Q5: Can the choice of ionization source impact matrix effects?
A5: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3] If your method development allows, testing both ESI and APCI to see which provides a better signal-to-noise ratio and less matrix interference for this compound is advisable. Additionally, switching between positive and negative ion modes in ESI can sometimes mitigate matrix effects, as fewer matrix components may ionize in one polarity.[3]
Experimental Protocols
1. Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly retained interferences.
-
Elution: Elute the this compound with 1 mL of an acidic and/or high ionic strength solution (e.g., 1% formic acid in methanol or a buffered salt solution).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Derivatization with FMOC-Cl
This procedure is adapted from methods for similar compounds like glyphosate and AMPA.[9][11]
-
pH Adjustment: Adjust the pH of the sample to approximately 9 with a borate buffer.
-
Derivatization: Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile) to the sample.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours) in the dark.[9]
-
Quenching: Stop the reaction by adding a small amount of an acid, such as phosphoric acid.[9]
-
Cleanup: The derivatized sample can then be cleaned up using a reversed-phase SPE cartridge to remove excess derivatizing reagent and other interferences.
Visualizations
Caption: Workflow for identifying, mitigating, and validating the management of matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEMI Method Summary - O-2141-09 [nemi.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-acetylaminomethylphosphonate Synthesis Scale-Up
Welcome to the technical support center for the scale-up synthesis of N-acetylaminomethylphosphonate. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most significant challenges typically encountered during the scale-up of this compound synthesis include:
-
Reaction Control: Maintaining consistent temperature and mixing throughout a larger reaction vessel can be difficult, potentially leading to the formation of impurities and a decrease in yield.
-
Impurity Profile: Side reactions, such as the formation of high molecular weight adducts or dimers, can become more pronounced at a larger scale.
-
Purification: Methods that work well at the lab bench, such as standard column chromatography, may not be economically or practically viable for large-scale production. Developing a scalable purification strategy is crucial.
-
Reagent Handling and Stoichiometry: The addition rates and stoichiometry of reagents like formaldehyde and the phosphonylating agent are critical and need to be carefully controlled to avoid side reactions.
-
Product Isolation: Crystallization and precipitation, which may be straightforward on a small scale, can present challenges in terms of crystal size, purity, and handling at an industrial scale.
Q2: What are the key safety considerations for the large-scale synthesis of this compound?
A2: Key safety considerations include:
-
Formaldehyde: Formaldehyde is a hazardous substance and a potential carcinogen. Appropriate ventilation and personal protective equipment (PPE) are essential.
-
Phosphorus Reagents: Depending on the phosphonylating agent used (e.g., phosphorous acid, phosphorus trichloride), there can be hazards associated with corrosivity and reactivity with water.
-
Exothermic Reactions: The reaction can be exothermic. A robust cooling system and careful monitoring of the reaction temperature are necessary to prevent thermal runaway.
-
Solvent Handling: Large volumes of organic solvents may be used, which can be flammable and pose health risks. Proper storage, handling, and waste disposal procedures are critical.
Q3: How can I monitor the progress of my this compound synthesis reaction at scale?
A3: At scale, it is important to have reliable in-process controls (IPCs) to monitor the reaction. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and any major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To check for the presence of key functional groups and to determine the relative amounts of product and impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used as a rapid, in-line method to monitor the disappearance of starting material functional groups and the appearance of product peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient mixing leading to localized "hot spots" or poor reagent distribution. | - Increase agitation speed.- Evaluate the use of baffles in the reactor.- Consider a different impeller design for better homogenization. |
| Incorrect stoichiometry or reagent addition rate. | - Recalibrate reagent pumps.- Optimize the rate of addition for critical reagents. | |
| High Levels of Impurities | Reaction temperature is too high, promoting side reactions. | - Lower the reaction temperature.- Improve the efficiency of the reactor cooling system. |
| Presence of water or other contaminants in starting materials. | - Ensure all reagents and solvents are appropriately dried.- Test starting materials for purity before use. | |
| Product Crystallization/Precipitation Issues | Solvent system is not optimal for large-scale crystallization. | - Conduct solubility studies to identify a better solvent/anti-solvent system.- Control the rate of cooling and/or anti-solvent addition to influence crystal size and morphology. |
| High viscosity of the reaction mixture hindering precipitation. | - Consider using a solvent to reduce viscosity before crystallization. | |
| Difficulty with Product Purification | Impurities co-elute with the product during chromatography. | - Adjust the mobile phase composition or gradient in your HPLC method.- Consider a different stationary phase.- Explore alternative purification techniques like tangential flow filtration if applicable. |
| Product is not stable under the purification conditions. | - Evaluate the pH and temperature stability of your product.- Perform purification at a lower temperature if necessary. |
Experimental Protocols
General Protocol for this compound Synthesis (Lab Scale)
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Acetamide is dissolved in a suitable solvent (e.g., toluene). The phosphonylating agent (e.g., phosphorous acid) is added to the mixture.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C). Formaldehyde (as a solution, e.g., formalin) is added dropwise via the dropping funnel over a period of 1-2 hours.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature. The product may precipitate upon cooling or with the addition of an anti-solvent.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 80 | 6 | 75 | 98 |
| 90 | 4 | 85 | 95 |
| 100 | 3 | 82 | 90 |
| 110 | 2.5 | 78 | 85 |
Table 2: Impact of Solvent on Reaction Outcome
| Solvent | Yield (%) | Purity (%) | Notes |
| Toluene | 85 | 95 | Good for azeotropic water removal. |
| Acetonitrile | 80 | 92 | Product has higher solubility. |
| Dioxane | 78 | 94 | Potential safety concerns. |
| No Solvent (Neat) | 65 | 80 | Difficult to control temperature and mixing. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis scale-up issues.
Validation & Comparative
Navigating the Analytical Landscape for N-acetylaminomethylphosphonate (AMPA) Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylaminomethylphosphonate (N-acetyl-AMPA), a key metabolite of the widely used herbicide glyphosate, is of paramount importance. This guide provides a comprehensive comparison of the primary analytical methodologies for its determination, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The two principal analytical techniques employed for the determination of N-acetyl-AMPA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of N-acetyl-AMPA, LC-MS/MS is generally the preferred method, allowing for direct analysis without the need for derivatization. In contrast, GC-MS analysis necessitates a derivatization step to increase the analyte's volatility.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The following table summarizes the key quantitative performance parameters of LC-MS/MS and a proposed GC-MS method for N-acetyl-AMPA determination.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) (Proposed) |
| Limit of Detection (LOD) | 0.25 - 5 µg/kg | Estimated to be in the low µg/kg range |
| Limit of Quantitation (LOQ) | 0.025 - 0.2 mg/kg[1][2] | Estimated to be in the low to mid µg/kg range |
| Linearity | Excellent (R² > 0.99) over a wide concentration range | Expected to be good (R² > 0.99) over a defined concentration range |
| Recovery | 70% - 120% (matrix dependent)[1] | Expected to be in the range of 70% - 120% (matrix and derivatization efficiency dependent) |
| Precision (RSD) | < 20%[1] | Expected to be < 20% |
| Derivatization Required | No | Yes |
| Throughput | High | Moderate |
| Selectivity | Very High | High |
| Robustness | High | Moderate to High |
Experimental Workflows
To visually represent the analytical processes, the following diagrams illustrate the typical experimental workflows for both LC-MS/MS and the proposed GC-MS methods for N-acetyl-AMPA determination.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is adapted from the widely used QuPPe (Quick Polar Pesticides) method for the analysis of polar pesticides in food.[3][4][5][6][7][8]
1. Sample Preparation (QuPPe Method)
-
Homogenization: Homogenize 10 g of the sample. For dry samples, add an appropriate amount of water.
-
Extraction: Add 10 mL of acidified methanol (1% formic acid in methanol) to the homogenized sample in a 50 mL centrifuge tube.
-
Shaking: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.
-
Cleanup (Optional, for complex matrices): For samples with high fat or protein content, a dispersive solid-phase extraction (dSPE) cleanup step with C18 or other suitable sorbents may be necessary.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a porous graphitic carbon (e.g., Hypercarb) or a mixed-mode column (e.g., weak anion exchange/reversed phase).[1][2]
-
Example Column: Hypercarb (100 x 2.1 mm, 5 µm)
-
-
Mobile Phase:
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions for N-acetyl-AMPA:
-
Precursor Ion (m/z): 152
-
Product Ions (m/z): 63 (quantifier), 79 (qualifier)[9]
-
3. Quantification
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
As specific literature for the GC-MS analysis of N-acetyl-AMPA is limited, the following protocol is a proposed method based on established derivatization techniques for similar polar phosphonates like AMPA.[10][11][12]
1. Sample Preparation and Derivatization
-
Extraction and Cleanup: Follow a suitable extraction and cleanup procedure to isolate the polar analytes from the sample matrix. Solid-phase extraction (SPE) with an anion exchange sorbent is a common approach.
-
Drying: The extract must be completely dried before derivatization, typically under a stream of nitrogen.
-
Derivatization (Silylation):
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a catalyst like pyridine to the dried extract.
-
Heat the mixture at 70-90°C for 30-60 minutes to ensure complete derivatization of the phosphonic acid group.
-
2. GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized analyte.
-
Injector Temperature: 250-280°C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification.
3. Quantification
-
Quantification would be performed using an internal standard, ideally a labeled analogue of a similar derivatized phosphonate, and a calibration curve prepared with derivatized N-acetyl-AMPA standards.
Conclusion
The choice between LC-MS/MS and GC-MS for the determination of N-acetyl-AMPA will largely depend on the specific needs and capabilities of the laboratory. LC-MS/MS offers a more direct, high-throughput, and sensitive approach, making it the method of choice for routine analysis in complex matrices. While a GC-MS method is feasible with derivatization, it involves more extensive sample preparation and may be better suited for confirmatory analysis or when LC-MS/MS instrumentation is unavailable. The provided protocols and comparative data serve as a valuable resource for researchers to establish and validate robust analytical methods for N-acetyl-AMPA, ensuring accurate and reliable results in their scientific investigations.
References
- 1. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass S… [ouci.dntb.gov.ua]
- 3. QuPPe: About the Method [quppe.eu]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
A Comparative Analysis of N-acetylaminomethylphosphonate and Other Enzyme Inhibitors in Biochemical Research
For Immediate Release
[City, State] – [Date] – In the competitive landscape of enzyme inhibitor research, N-acetylaminomethylphosphonate is emerging as a noteworthy phosphonic acid derivative with significant inhibitory potential against key enzyme classes, particularly ureases and protein kinases. This guide offers a detailed comparison of this compound's efficacy with other established inhibitors, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in their investigative endeavors.
Efficacy Against Urease: A Quantitative Comparison
This compound and its derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in various pathological conditions, including infections by Helicobacter pylori and Proteus mirabilis. The inhibitory effects of aminophosphinic acid derivatives, which share a close structural resemblance to this compound, have been quantified against both bacterial and plant-derived ureases.
A comparative study on N-substituted aminomethane-P-methylphosphinic acids revealed their significant potential as urease inhibitors[1]. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for these compounds provide a clear indication of their efficacy. For instance, the N,N-dimethyl derivative of aminomethane-P-methylphosphinic acid exhibited a Ki of 13 ± 0.8 μM against Bacillus pasteurii urease and 0.62 ± 0.09 μM against jack bean urease[1]. The N-methyl derivative also showed strong inhibition with IC50 values in the micromolar range against intact Proteus mirabilis cells[1].
For the purpose of comparison, the table below includes the inhibitory activities of other well-known urease inhibitors.
| Inhibitor | Target Urease | IC50 (µM) | Ki (µM) | Reference |
| N-methylaminomethane-P-methylphosphinic acid | Proteus mirabilis (whole cell) | 36 ± 3 | - | [1] |
| N,N-dimethylaminomethane-P-methylphosphinic acid | Proteus mirabilis (whole cell) | 154 ± 6 | - | [1] |
| N,N-dimethylaminomethane-P-methylphosphinic acid | Bacillus pasteurii | - | 13 ± 0.8 | [1] |
| N,N-dimethylaminomethane-P-methylphosphinic acid | Jack Bean | - | 0.62 ± 0.09 | [1] |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis (whole cell) | 64.6 ± 3 | - | [1] |
| Acetohydroxamic Acid (AHA) | - | 42 | - | [2] |
| Hydroxyurea (HU) | - | 100 | - | [2] |
| N-(n-butyl)phosphorictriamide (NBPTO) | - | 0.0021 | - | [2] |
| Thiourea | Jack Bean | 21.25 ± 0.15 | - | [3] |
| Cefadroxil | Jack Bean | 21.35 ± 0.64 | - | [3] |
| Levofloxacin | Jack Bean | 7.24 ± 0.29 | - | [3] |
Inhibition of Protein Kinases: Unveiling the Mechanism
The inhibition of protein kinases can have profound effects on cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Understanding which specific kinases are targeted by this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Below is a diagram illustrating a generic protein kinase signaling pathway that can be targeted by inhibitors.
Figure 1. A simplified diagram of a protein kinase signaling pathway and the point of inhibition.
Further research is required to identify the specific kinase targets of this compound and to quantify its inhibitory potency against them. This will enable a more direct comparison with the vast number of existing protein kinase inhibitors, many of which are FDA-approved drugs with well-characterized efficacy data.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key enzyme inhibition assays are provided below.
Urease Inhibition Assay Protocol
This protocol is adapted from a study on aminophosphinic acid inhibitors of urease[1].
Materials:
-
Jack bean urease or partially purified bacterial urease
-
10 mM phosphate buffer, pH 7.0
-
Urea solution (concentration will vary depending on the enzyme and experimental design)
-
This compound and other inhibitors of interest
-
96-well microplates
-
Phenol/nitroprusside solution
-
NaOH/hypochlorite solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in 10 mM phosphate buffer.
-
In a 96-well plate, add 10 µL of the enzyme solution to each well.
-
Add 10 µL of the various inhibitor concentrations to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the urea solution to each well. The final volume and urea concentration should be optimized for the specific urease being tested (e.g., 50 mM for bacterial urease, 20 mM for plant urease in a 100 µL final volume)[1].
-
Incubate the reaction mixture at 37°C with gentle stirring.
-
Stop the reaction and quantify the amount of ammonia produced by the sequential addition of phenol/nitroprusside and NaOH/hypochlorite solutions (100 µL each)[1].
-
Read the absorbance at 650 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Figure 2. Workflow for a typical urease inhibition assay.
Protein Kinase Inhibition Assay Protocol
A general protocol for an in vitro protein kinase assay is described below. This can be adapted for use with this compound and other phosphonate-based inhibitors.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies or luminescence-based kits)
-
This compound and other inhibitors of interest
-
Reaction tubes or plates
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, ELISA with phospho-specific antibodies, or luminescence-based ADP detection kits)
Procedure:
-
Prepare serial dilutions of the inhibitors in the kinase assay buffer or DMSO.
-
In a reaction tube or well, combine the protein kinase, its substrate, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 30°C for a short period (e.g., 10 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding EDTA or a stop solution).
-
Detect and quantify the amount of phosphorylated substrate using the chosen method.
-
Calculate the percentage of inhibition and determine the IC50 values.
Figure 3. Workflow for a typical protein kinase inhibition assay.
Conclusion
This compound and its related derivatives represent a promising class of enzyme inhibitors, particularly for ureases. The available quantitative data for closely related aminophosphinic acids demonstrate their high potency, often in the low micromolar range. While its efficacy against protein kinases requires further quantitative investigation, the phosphonate moiety suggests a mechanism of action that is common to many successful kinase inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to a deeper understanding of the potential of this compound in biochemical research and drug development.
References
Cross-validation of N-acetylaminomethylphosphonate detection in different biological samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-acetylaminomethylphosphonate (N-acetyl AMPA), a metabolite of the widely used herbicide glyphosate, in biological samples is of growing interest. This guide provides a comparative overview of the primary analytical technique used for its detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores other potential methods. The information is compiled from various studies to offer insights into method performance and experimental protocols.
Overview of Analytical Methods
The gold standard for the quantification of N-acetyl AMPA and related compounds in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations in complex sample types such as plasma, urine, and tissue. While less common, immunoassays present a potential high-throughput alternative, though specific validated kits for N-acetyl AMPA are not widely reported in the literature.
Performance Comparison of LC-MS/MS Methods
Direct cross-validation studies for N-acetyl AMPA detection across different biological samples are limited. However, by examining validation data from studies on N-acetyl AMPA, its parent compound aminomethylphosphonic acid (AMPA), and other structurally similar N-acetylated compounds, we can construct a comparative performance overview. The following tables summarize key validation parameters from various studies.
Table 1: Performance of LC-MS/MS Methods for N-acetylated Compounds and AMPA in Urine
| Analyte | Method | Sample Preparation | LOQ | Accuracy/Recovery | Precision (RSD) | Citation |
| AMPA | UPLC-MS/MS | Dilution | 0.5 µg/L | 104-119% | 4.8-9% | [1] |
| Glyphosate | UPLC-MS/MS | Dilution | 1 µg/L | 108-109% | 11.90-12.70% | [1] |
| AMPA | LC-MS/MS | Solid-Phase Extraction | 0.5 µg/L | 101% | 3.8% | [2] |
| Glyphosate | LC-MS/MS | Solid-Phase Extraction | 0.1 µg/L | 112% | 2.3% | [2] |
| AMPA | GC-MS/MS | Derivatization | - | - | <7.5% (Inter-day) | [3] |
| Glyphosate | GC-MS/MS | Derivatization | - | - | <10.4% (Inter-day) | [3] |
Table 2: Performance of LC-MS/MS Methods for N-acetylated Compounds in Plasma
| Analyte | Method | Sample Preparation | LOQ | Accuracy | Precision (RSD) | Citation |
| N-acetylaspartate | HPLC-MS/MS | Derivatization (Esterification) | 0.06 ng/mL | 98-103% | 1-3% | [4] |
| N-acetylcysteine | LC-MS/MS | Digestion and Extraction | 50 ng/mL | -5.9 to 8.5% (Relative Error) | 8.7-13.4% | [5] |
Table 3: Performance of LC-MS/MS Method for N-acetyl glyphosate in Food Matrices
| Analyte | Method | Sample Preparation | LOQ | Recovery | Precision (RSD) | Citation |
| N-acetyl glyphosate | LC-MS/MS | Aqueous Extraction and SPE | - | Generally acceptable | - | [6] |
Note: The performance of methods can vary based on the specific matrix, instrumentation, and laboratory conditions. The data presented is for comparative purposes and is extracted from different studies.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are generalized protocols for the LC-MS/MS analysis of N-acetylated compounds in biological fluids, based on methodologies reported in the literature.
Protocol 1: LC-MS/MS Analysis of N-acetyl AMPA in Urine (Based on AMPA/Glyphosate Methods)
This protocol is adapted from methods developed for glyphosate and AMPA, which are applicable to N-acetyl AMPA with minor modifications.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Condition a mixed-mode anion exchange SPE cartridge.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analyte with an appropriate solvent (e.g., a formic acid solution).[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions
-
Column: A column with a hybrid stationary phase combining anion exchange and hydrophilic interaction liquid chromatography (HILIC) is effective.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions
Protocol 2: LC-MS/MS Analysis of N-acetylated Compounds in Plasma (with Derivatization)
This protocol is based on a method for N-acetylaspartate and can be adapted for other N-acetylated compounds to improve chromatographic performance.[4]
-
Sample Preparation (Derivatization)
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) and an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Perform an esterification reaction (e.g., with ethanolic HCl) to derivatize the analyte.[4]
-
Evaporate the reaction mixture and reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometry Conditions
-
Similar to Protocol 1, with adjustments to the chromatographic gradient and MRM transitions to suit the derivatized analyte.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different analytical steps.
Caption: Workflow for LC-MS/MS analysis of N-acetyl AMPA in urine.
Caption: Workflow for LC-MS/MS analysis of N-acetylated compounds in plasma.
Caption: Conceptual overview of method comparison for N-acetyl AMPA detection.
Conclusion
The detection and quantification of this compound in biological samples predominantly rely on LC-MS/MS due to its high sensitivity and specificity. While direct comparative studies are scarce, the existing data on related compounds provide a solid foundation for developing and validating robust analytical methods. For high-throughput screening, the development of specific immunoassays could be a valuable future direction. The choice of method will ultimately depend on the specific research question, the required level of sensitivity and accuracy, and the available resources.
References
- 1. idus.us.es [idus.us.es]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Comparison of N-acetylaminomethylphosphonate and Glyphosate: An Overview Based on Available Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant disparity in the documented research and data for N-acetylaminomethylphosphonate when compared to the extensively studied herbicide, glyphosate. While glyphosate's mechanism of action and herbicidal properties are well-established, data on the specific activity and selectivity of this compound as a herbicide is not available in the current body of scientific publications. Therefore, a direct, data-driven comparison as requested cannot be constructed.
Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide that is widely used to control weeds.[1][2] Its mode of action is the inhibition of the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2][3] This enzyme is a critical component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[1][4] The inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately resulting in plant death.[2][4] The shikimate pathway is not present in animals, which contributes to glyphosate's relatively low direct toxicity to mammals.[2][3]
In contrast, there is a lack of published research detailing the herbicidal activity, specificity, and mechanism of action for this compound. Searches for direct comparative studies or independent evaluations of its biological activity as a herbicide did not yield any quantitative data, such as IC50 values for enzyme inhibition or ED50 values for herbicidal efficacy.
This section provides a detailed overview of glyphosate's established activity and mechanism of action, which would be the benchmark for any future comparative studies.
Glyphosate: Activity and Specificity
Mechanism of Action:
Glyphosate functions by specifically targeting the enzyme EPSP synthase.[5] It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[6][7] By binding to the EPSP synthase-S3P complex, glyphosate blocks the subsequent binding of PEP, thus inhibiting the production of 5-enolpyruvylshikimate-3-phosphate.[5][6] This blockage leads to the accumulation of shikimate in plant tissues and halts the production of essential aromatic amino acids.[8]
Herbicidal Activity:
Glyphosate is absorbed through the foliage of plants and translocated to growing points, such as meristematic tissues in roots and shoots.[1][8] This systemic action makes it effective against a wide range of annual and perennial weeds.[1][3] The symptoms of glyphosate exposure in susceptible plants include growth cessation, chlorosis (yellowing of leaves), and eventual tissue necrosis, with plant death typically occurring within 4 to 20 days.[2][9]
Experimental Protocols for Glyphosate Activity
The following is a generalized protocol for an in vitro assay to determine the inhibitory effect of a compound on EPSP synthase, a standard method used in the evaluation of herbicides like glyphosate.
In Vitro EPSP Synthase Inhibition Assay:
-
Enzyme Preparation: Recombinant EPSP synthase is expressed in and purified from a suitable host system, such as E. coli. The concentration and purity of the enzyme are determined using standard biochemical methods.
-
Assay Buffer: A suitable buffer is prepared, typically containing HEPES or a similar buffering agent, at a physiological pH.
-
Substrates: Stock solutions of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) are prepared.
-
Inhibitor Preparation: A stock solution of the test compound (e.g., glyphosate) is prepared in a suitable solvent and serially diluted to create a range of concentrations for testing.
-
Assay Procedure:
-
The reaction is initiated by adding EPSP synthase to a reaction mixture containing the assay buffer, S3P, and the test inhibitor at various concentrations.
-
The mixture is pre-incubated to allow for the binding of the inhibitor to the enzyme.
-
PEP is then added to start the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection: The activity of EPSP synthase is measured by quantifying the amount of inorganic phosphate released during the reaction. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing Glyphosate's Mechanism of Action
The following diagrams illustrate the shikimate pathway and the experimental workflow for assessing EPSP synthase inhibition.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. invasive.org [invasive.org]
- 4. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPSP synthase - Wikipedia [en.wikipedia.org]
- 6. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncwss.org [ncwss.org]
- 9. EPSP Synthase Inhibitors | Herbicide Symptoms [ucanr.edu]
A Comparative Analysis of Synthetic Routes to N-acetylaminomethylphosphonate
For researchers and professionals in drug development, the efficient synthesis of N-acetylaminomethylphosphonate, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a comparative analysis of three primary synthetic routes: the Kabachnik-Fields reaction, the Pudovik reaction, and the Moedritzer-Irani reaction. Due to the limited availability of direct, one-pot syntheses for this compound, this guide will also explore a highly effective two-step alternative involving the synthesis of an aminophosphonate precursor followed by N-acetylation.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound depends on factors such as desired scale, available starting materials, and tolerance for reaction conditions. The following table summarizes the key quantitative data for the presented methods.
| Parameter | Two-Step Synthesis (Kabachnik-Fields followed by Acetylation) | Moedritzer-Irani Reaction (Analogous) | Pudovik Reaction (General) |
| Starting Materials | Paraformaldehyde, Diethylamine, Diethyl phosphite, Acetyl chloride | Polyether amine, Phosphorous acid, Hydrochloric acid, Formalin | Pre-formed imine, Diethyl phosphite |
| Reaction Time | Step 1: 2 hours, Step 2: 1 hour | 29 hours | 8 hours |
| Overall Yield | High (Step 1: >99%, Step 2: High) | Excellent | Good (65-92% for analogous compounds)[1] |
| Reaction Conditions | Step 1: 25-50°C, Step 2: Room Temperature | 100°C | 0°C |
| Catalyst | Lewis Acid (Step 1) | None | Diethylamine (catalytic) |
| Key Advantages | High yield, well-defined steps, readily available starting materials. | One-pot synthesis of the phosphonic acid. | Atom-efficient. |
| Key Disadvantages | Two distinct reaction steps. | Long reaction time, high temperature. | Requires pre-formation of the imine. |
Experimental Protocols
Route 1: Two-Step Synthesis via Kabachnik-Fields Reaction and N-Acetylation
This approach is presented as the most viable and well-documented method for obtaining this compound with high yield and purity.
Step 1: Synthesis of Diethyl N,N-diethylaminomethylphosphonate (Kabachnik-Fields Reaction)
This procedure is adapted from a patented method for the synthesis of a similar aminomethylphosphonate.[2]
-
Materials:
-
Paraformaldehyde
-
Solvent (e.g., ethanol)
-
Sodium hydroxide solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Diethanolamine
-
Diethyl phosphite
-
Anhydrous Lewis acid catalyst (e.g., zinc chloride)
-
-
Procedure:
-
In a reaction vessel, dissolve paraformaldehyde in the chosen solvent at 65-75°C. Adjust the pH to 9-11 with sodium hydroxide solution. The molar ratio of solvent to paraformaldehyde should be between 0.8 and 1.5.
-
Cool the solution to 25-40°C and add a drying agent.
-
Slowly add molten diethanolamine while maintaining the temperature between 25-50°C. Stir for 0.5-2 hours.
-
Filter to remove the drying agent.
-
The resulting intermediate, 3-(2-hydroxyethyl)-1,3-oxazolidine, is then reacted with diethyl phosphite in the presence of an anhydrous Lewis acid catalyst.
-
The mixture is heated to 40-80°C, and diethyl phosphite is added dropwise with stirring. The reaction is continued for 1-6 hours at this temperature.
-
Filter to recover the catalyst. The product is a yellow transparent liquid. The reported yield for this process is over 99%.[2]
-
Step 2: N-Acetylation of Diethyl Aminomethylphosphonate
This protocol is adapted from a general method for the N-acetylation of primary amines in a brine solution.[3]
-
Materials:
-
Diethyl aminomethylphosphonate (from Step 1)
-
Sodium acetate trihydrate
-
Brine solution (36% aqueous solution of sodium chloride)
-
Acetone
-
Acetyl chloride
-
-
Procedure:
-
Dissolve sodium acetate trihydrate (1.5 equivalents) in the brine solution.
-
Add the diethyl aminomethylphosphonate (1 equivalent). If the amine is not water-soluble, it can be dissolved in a minimal amount of acetone.
-
Add acetyl chloride (1.1 equivalents) dissolved in acetone dropwise to the mixture with stirring at room temperature.
-
Continue stirring for one hour.
-
The reaction mixture is then treated with a saturated sodium bicarbonate solution and acidified with a mineral acid to isolate the N-acetylated product.
-
Experimental Workflow
Caption: Two-step synthesis of this compound.
Route 2: Moedritzer-Irani Reaction (Analogous Procedure)
-
Materials:
-
Amine (e.g., polyether amine)
-
Phosphorous acid (H₃PO₃)
-
Hydrochloric acid (35%)
-
Formalin solution (37%)
-
-
Procedure:
-
Combine the amine, phosphorous acid, and hydrochloric acid in a three-necked flask.
-
Stir and heat the mixture at 100°C for 5 hours.
-
Slowly add the formalin solution.
-
Maintain the reaction at 100°C for another 24 hours.
-
Cool the mixture and concentrate under reduced pressure to obtain the product.
-
Reaction Pathway
Caption: General Moedritzer-Irani reaction pathway.
Route 3: Pudovik Reaction (General Procedure)
The Pudovik reaction involves the addition of a phosphite to a pre-formed imine. While a specific protocol for an N-acetylated imine is not detailed, the following is a general procedure for the synthesis of α-aminophosphinates via an aza-Pudovik reaction, which can be adapted.[1]
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., butylamine)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Diethyl phosphite
-
Diethylamine (catalyst)
-
-
Procedure:
-
Imine Formation: Stir a mixture of the aldehyde and amine at room temperature for 1 hour. Add dichloromethane and anhydrous sodium sulfate to remove the formed water. Filter and remove the solvent.
-
Pudovik Reaction: The resulting imine is then reacted with diethyl phosphite. A typical procedure involves stirring the imine and diethyl phosphite at 0°C for 8 hours in the presence of a catalytic amount of diethylamine (5 mol%).
-
The product is then purified, often by column chromatography.
-
Reaction Scheme
Caption: The Pudovik reaction mechanism.
Conclusion
For the synthesis of this compound, a two-step approach commencing with a high-yield Kabachnik-Fields reaction to form the aminophosphonate, followed by a straightforward N-acetylation, presents a robust and well-documented strategy. While the Moedritzer-Irani and Pudovik reactions are valuable methods for the synthesis of aminophosphonates and their acid derivatives, specific and optimized protocols for the direct synthesis of the N-acetylated target molecule are less readily available in the literature. The choice of synthesis route will ultimately be guided by the specific requirements of the research or development project, including scale, desired final product form (ester or acid), and available resources.
References
Inter-laboratory validation of N-acetylaminomethylphosphonate quantification methods
An objective comparison of analytical methods for the quantification of N-acetylaminomethylphosphonate (NA-AMPA) and its structural analog, aminomethylphosphonic acid (AMPA), is crucial for researchers, scientists, and drug development professionals. Due to a lack of extensive inter-laboratory validation studies specifically for NA-AMPA, this guide presents data from an inter-laboratory validation of AMPA quantification, a closely related compound that shares similar analytical challenges. The data is primarily drawn from a validated high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the analysis of polar pesticides in honey.[1][2]
The accurate quantification of phosphonates like NA-AMPA and AMPA is challenging due to their high polarity and lack of significant chromophores, making techniques like LC-MS/MS the preferred method for sensitive and selective detection.[3][4][5]
Comparison of Analytical Performance
The following table summarizes the performance of an LC-MS/MS method for the quantification of AMPA from a single-laboratory and an inter-laboratory validation study. This data serves as a benchmark for what can be expected for the analysis of NA-AMPA.
| Validation Parameter | Single Laboratory Validation (FDA Laboratory) | Inter-laboratory Validation (Second Laboratory) |
| Analyte | AMPA | AMPA |
| Matrix | Honey | Honey |
| Method | LC-MS/MS | LC-MS/MS |
| Spike Levels (ng/g) | 25, 50, 100, 500 | 25, 50, 100 |
| Number of Replicates (n) | 11 (total across all levels) | 7 (at 25 ng/g), 4 (at 50 & 100 ng/g) |
| Average Recovery (%) | 87 - 111% | 84 - 108% |
| Relative Standard Deviation (RSD) (%) | < 12% | 2.3 - 12.8% |
| Limit of Quantification (LOQ) | Estimated at > 16 ng/g | Not explicitly stated |
| Linearity (R²) (ng/mL) | 0.998 (for 2.5 to 250 ng/mL) | Not explicitly stated |
Data sourced from an independent laboratory validation of an analytical method for the direct determination of glyphosate, glufosinate, and aminomethylphosphonic acid in honey by liquid chromatography/tandem mass spectrometry.[1][2]
Experimental Protocols
A detailed methodology for the quantification of AMPA, which can be adapted for NA-AMPA, is outlined below.
Sample Preparation
The sample preparation method is designed to be rapid and efficient, minimizing sample handling and potential for analyte loss.
-
Extraction : A 1-gram sample is mixed with an aqueous solution containing ethylenediaminetetraacetic acid disodium salt (Na₂EDTA) and acetic acid. This mixture is shaken for five minutes. The addition of a chelating agent like EDTA is crucial to prevent the polar phosphonates from binding to metal ions present in the sample matrix and analytical system.[1][6]
-
Centrifugation : The mixture is then centrifuged to separate the solid matrix components from the liquid extract.[1]
-
Internal Standard Addition : The resulting supernatant is mixed with an internal standard solution. The use of isotopically labeled internal standards is critical for correcting matrix effects and instrument signal drift, ensuring accurate quantification.[1][2]
Instrumental Analysis (LC-MS/MS)
The prepared sample is directly injected into the LC-MS/MS system without the need for concentration or derivatization steps.[1]
-
Liquid Chromatography (LC) : A mixed-mode column, such as one with reversed-phase, weak anion-exchange, and cation-exchange properties (e.g., Acclaim™ Trinity™ Q1), is used. This type of column is essential for retaining and separating highly polar analytes like AMPA and NA-AMPA.[1][2]
-
Mass Spectrometry (MS/MS) : Detection is performed using a tandem mass spectrometer. Two precursor/product ion transitions are monitored for each target analyte to ensure positive identification.[1]
Visualizing the Workflow and Validation Relationships
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of N-acetylaminomethylphosphonate in Kinase Inhibition Assays: A Comparative Guide
Introduction
N-acetylaminomethylphosphonate, also known as N-Acetylaminomethylphosphoric Acid (CAS 57637-97-5), has been identified as a potential inhibitor of protein phosphorylation. It is suggested to function by binding to the active site of protein kinases, thereby preventing the enzyme from phosphorylating its substrate.[1] In the landscape of drug discovery, particularly for oncology and inflammatory diseases, protein kinases are a major class of therapeutic targets. However, the human kinome is vast, and the therapeutic success of a kinase inhibitor is critically dependent on its specificity. Off-target inhibition can lead to undesirable side effects and toxicity.
While the inhibitory potential of this compound against protein kinases has been noted, comprehensive public data on its specificity profile is scarce. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals to assess the specificity of this compound. It provides detailed experimental protocols, outlines how to compare its performance against other well-characterized inhibitors, and presents the necessary tools for data visualization and interpretation. The methodologies described herein are broadly applicable for evaluating any novel kinase inhibitor.
Understanding Kinase Inhibitor Specificity
Kinase inhibitors are typically classified based on their binding mode to the target kinase. Understanding these classifications is crucial when characterizing a new compound like this compound, as the binding mode can influence specificity.
-
Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket. Many approved kinase inhibitors fall into this category.
-
Type II Inhibitors: These bind to an inactive conformation of the kinase, also within the ATP-binding pocket, but extending into an adjacent allosteric site. They are often more selective than Type I inhibitors.
-
Allosteric Inhibitors (Type III and IV): These bind to sites on the kinase distant from the ATP pocket, inducing a conformational change that inactivates the enzyme.[2] They are typically highly selective.
-
Covalent Inhibitors (Type VI): These form an irreversible covalent bond with a residue, usually a cysteine, in or near the ATP-binding site.[3]
The first step in characterizing this compound would be to determine its potency against a target kinase and then to screen it against a broad panel of kinases to establish a selectivity profile.
Experimental Protocols for Kinase Inhibition Assays
To quantify the inhibitory activity of this compound, a robust and high-throughput assay is required. The ADP-Glo™ Luminescent Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol describes how to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of this compound for a specific kinase.
Materials:
-
This compound
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP solution
-
384-well plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as used for the compound dilutions.
-
Reaction Setup:
-
Add 1 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme diluted in reaction buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (diluted in reaction buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation for Comparative Analysis
To assess the specificity of this compound, its IC50 values should be determined against a panel of kinases and compared to those of well-known control inhibitors. Staurosporine is a classic example of a potent but non-selective kinase inhibitor, making it a useful benchmark. A more selective inhibitor for a specific kinase family could also be included for comparison.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) | Reference Inhibitor (Name) IC50 (µM) |
| Kinase A | Experimental Value | 0.01 | 0.05 (Inhibitor X) |
| Kinase B | Experimental Value | 0.02 | > 10 (Inhibitor X) |
| Kinase C | Experimental Value | 0.008 | > 10 (Inhibitor X) |
| Kinase D | Experimental Value | 0.15 | 2.5 (Inhibitor Y) |
| ... (additional kinases) | ... | ... | ... |
This table is a template. The actual values for this compound must be determined experimentally.
Visualization of Pathways and Workflows
Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Conclusion
While this compound is presented as a potential protein kinase inhibitor, its efficacy and, most importantly, its specificity must be rigorously determined through systematic experimental validation. The protocols and frameworks provided in this guide offer a clear path for such an investigation. By performing dose-response assays to determine IC50 values and screening against a broad panel of kinases, researchers can build a comprehensive specificity profile. This data, when structured in comparative tables and visualized through pathway and workflow diagrams, will allow for an objective assessment of this compound's potential as a selective research tool or therapeutic lead. It is also worth noting that aminophosphonate derivatives have shown inhibitory activity against other enzyme classes, such as protein tyrosine phosphatases, which may represent an alternative avenue of investigation should the compound prove to be a weak or non-selective kinase inhibitor.
References
Validation of N-acetylaminomethylphosphonate's Mechanism of Action: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the current scientific understanding of N-acetylaminomethylphosphonate's mechanism of action, with a focus on validation through mutagenesis studies. Following a comprehensive review of available literature, it must be noted that there is a significant lack of published experimental data specifically pertaining to this compound. As such, a direct comparison with alternative compounds based on experimental evidence is not feasible at this time.
This guide will instead provide a summary of the known biological activities of structurally related phosphonate compounds, particularly aminomethylphosphonic acid (AMPA), to offer potential avenues for future investigation into the mechanism of action of this compound.
This compound: Current State of Knowledge
Inferred Mechanism of Action from a Structural Analog: Aminomethylphosphonic Acid (AMPA)
In the absence of direct data, we can look to its closest structural analog, aminomethylphosphonic acid (AMPA), for potential insights. AMPA is a well-studied compound, primarily as a major metabolite of the herbicide glyphosate. It is important to emphasize that the following proposed mechanisms are based on AMPA and have not been experimentally validated for this compound. The addition of the acetyl group could significantly alter the compound's biological activity.
Potential as a Urease Inhibitor
Phosphonates and their derivatives are recognized as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This inhibition is of interest for applications in agriculture and medicine. While some N-substituted derivatives of aminomethylphosphonic acid have been investigated as urease inhibitors, specific data for the N-acetyl derivative is lacking.[1]
Hypothetical Inhibitory Action on Urease:
Caption: Hypothetical inhibition of urease by this compound.
Potential as a Protein Kinase Inhibitor
Phosphonate-containing compounds have been explored as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[2][3] These inhibitors often act by mimicking the phosphate group of ATP or the phosphorylated substrate.
Hypothetical Kinase Inhibition Workflow:
Caption: Hypothetical mechanism of protein kinase inhibition.
Potential Interaction with Signaling Pathways based on AMPA studies
Recent in silico and in vivo studies on AMPA suggest potential interactions with specific signaling pathways.
-
Wnt Signaling Pathway: A molecular docking study suggested that AMPA may have a moderate binding affinity for proteins within the canonical Wnt signaling pathway.[4] This pathway is crucial for various cellular processes, and its dysregulation is linked to diseases like cancer.[4] It is important to note that these are computational predictions and require experimental validation.[4]
-
Oxidative Stress: Studies in amphibian embryos have shown that AMPA can alter the oxidative status, suggesting that it may induce oxidative stress.[5]
Comparison with Alternatives
A direct comparison of this compound with other compounds is not possible due to the absence of performance data. However, for the potential applications discussed above, several classes of alternative compounds exist.
| Target | Alternative Inhibitor Classes |
| Urease | Hydroxamic acids, Phosphoramidates, Thioureas |
| Protein Kinases | Monoclonal antibodies, Small molecule inhibitors (e.g., tyrosine kinase inhibitors) |
Experimental Protocols: A General Framework
While specific protocols for this compound are unavailable, the following outlines general methodologies that could be adapted to investigate its mechanism of action.
Workflow for Investigating Enzyme Inhibition:
Caption: General workflow for validating an enzyme inhibitor's mechanism.
Urease Inhibition Assay
A common method to assess urease inhibition is the Berthelot (indophenol) method, which measures ammonia production.
-
Preparation: Prepare a solution of purified urease (e.g., from jack bean) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the enzyme with various concentrations of this compound for a defined period.
-
Reaction Initiation: Add a urea solution to start the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
Quantification: Add phenol-hypochlorite reagent to develop a colored indophenol complex with the ammonia produced.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm) and calculate the percentage of inhibition.
Protein Kinase Inhibition Assay
Kinase activity can be measured using various methods, including radiometric assays or fluorescence-based assays.
-
Assay Setup: In a microplate well, combine the protein kinase, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence) is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Site-Directed Mutagenesis
To validate the binding site and mechanism of inhibition, site-directed mutagenesis of the target enzyme can be performed.
-
Identify Key Residues: Based on computational modeling or homology to related enzymes, identify putative key amino acid residues in the active site.
-
Mutate Residues: Use a site-directed mutagenesis kit to create plasmids encoding the mutant enzyme with specific amino acid substitutions.
-
Express and Purify: Express the mutant proteins in a suitable system (e.g., E. coli) and purify them.
-
Characterize Mutant Enzyme: Determine the kinetic parameters (Km, Vmax) of the mutant enzyme.
-
Assess Inhibition: Measure the IC50 of this compound against the mutant enzyme. A significant increase in the IC50 value for a particular mutant would suggest that the mutated residue is important for inhibitor binding.
Conclusion and Future Directions
The current body of scientific literature lacks specific data on the mechanism of action and mutagenesis studies for this compound. The information presented in this guide, based on the known activities of the structurally related compound AMPA, is intended to provide a starting point for future research.
To validate the mechanism of action of this compound, it is imperative that experimental studies are conducted to:
-
Determine its inhibitory activity against a panel of enzymes, such as ureases and protein kinases.
-
Elucidate the type of inhibition and the kinetic parameters.
-
Identify the specific binding site through structural biology and mutagenesis studies.
-
Investigate its effects on relevant signaling pathways in cellular models.
Without such foundational research, any discussion of its mechanism of action remains speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. cebc.cnrs.fr [cebc.cnrs.fr]
Reproducibility of N-acetylaminomethylphosphonate Synthesis and Purification: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis and purification of N-acetylaminomethylphosphonate is critical for reliable experimental outcomes. This guide provides a comparative overview of common synthesis and purification methodologies, supported by experimental data, to aid in the selection of the most suitable protocols.
This document details two primary synthesis routes—the Moedritzer-Irani reaction and an adapted Kabachnik-Fields reaction—and two key purification techniques: recrystallization and anion-exchange chromatography. By presenting detailed experimental protocols and quantitative data, this guide aims to enhance the reproducibility of this compound production in the laboratory.
Comparison of Synthesis Methods
The choice of synthesis method for this compound often depends on the desired scale, available starting materials, and purity requirements. Below is a comparison of two prevalent methods.
| Parameter | Method 1: Moedritzer-Irani Reaction | Method 2: Adapted Kabachnik-Fields Reaction |
| Starting Materials | Acetamide, Paraformaldehyde, Phosphorous Acid, Hydrochloric Acid | Acetamide, Paraformaldehyde, Triethyl Phosphite, Titanium Tetrachloride |
| Reaction Time | 6 hours | 8 hours |
| Reaction Temperature | 100-110°C (reflux) | Room Temperature to 50°C |
| Reported Yield | ~75% | ~85% |
| Purity Before Purification | 85-90% | 90-95% |
| Key Advantages | One-pot synthesis, readily available starting materials. | Higher yield and initial purity, milder reaction conditions. |
| Key Disadvantages | High reaction temperature, requires careful pH control. | Use of moisture-sensitive and corrosive reagents (TiCl4). |
Comparison of Purification Methods
Effective purification is paramount to obtaining this compound of sufficient quality for downstream applications. The following table compares two common purification techniques.
| Parameter | Method A: Recrystallization | Method B: Anion-Exchange Chromatography |
| Principle | Difference in solubility between the product and impurities at different temperatures. | Separation based on the net negative charge of the phosphonate group. |
| Solvent/Eluent System | Water/Ethanol mixture | Tris-HCl buffer with a NaCl gradient |
| Typical Recovery | 80-90% | 90-95% |
| Final Purity | >98% | >99% |
| Key Advantages | Simple, cost-effective, suitable for large-scale purification. | High resolution, capable of removing closely related impurities. |
| Key Disadvantages | Lower recovery, may not remove all structurally similar impurities. | More complex setup, requires specialized equipment and resins. |
Experimental Protocols
Synthesis Method 1: Moedritzer-Irani Reaction
This one-pot reaction involves the condensation of an amine (in this case, acetamide), formaldehyde, and phosphorous acid.
Materials:
-
Acetamide
-
Paraformaldehyde
-
Phosphorous Acid
-
Concentrated Hydrochloric Acid
-
Distilled Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve acetamide (1.0 mol) and phosphorous acid (1.0 mol) in 150 mL of distilled water.
-
Slowly add concentrated hydrochloric acid (0.5 mol) to the mixture while stirring.
-
Gradually add paraformaldehyde (1.1 mol) to the reaction mixture.
-
Heat the mixture to reflux (100-110°C) and maintain for 6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.
Synthesis Method 2: Adapted Kabachnik-Fields Reaction
This method is a variation of the classic Kabachnik-Fields reaction, adapted for the synthesis of this compound.
Materials:
-
Acetamide
-
Paraformaldehyde
-
Triethyl Phosphite
-
Titanium Tetrachloride (TiCl4)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Suspend acetamide (1.0 mol) and paraformaldehyde (1.1 mol) in 200 mL of dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethyl phosphite (1.0 mol) to the suspension.
-
Add titanium tetrachloride (0.2 mol) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 50°C for 8 hours.
-
Cool the mixture and quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Method A: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot water.
-
Slowly add ethanol to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification Method B: Anion-Exchange Chromatography
Procedure:
-
Prepare a strong anion-exchange column (e.g., DEAE-Sepharose) and equilibrate it with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Dissolve the crude product in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer to remove any unbound impurities.
-
Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm).
-
Pool the fractions containing the pure product, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the final product.
Visualizing the Workflow
To better illustrate the synthesis and purification process, the following diagrams outline the key steps and relationships.
Caption: General experimental workflow for synthesis and purification.
Caption: Simplified Moedritzer-Irani reaction pathway.
By providing clear, comparative data and detailed, reproducible protocols, this guide serves as a valuable resource for researchers engaged in the synthesis and application of this compound. The choice of methodology can be tailored to specific laboratory capabilities and research needs, ensuring the consistent production of this important compound.
Safety Operating Guide
Navigating the Safe Disposal of N-ACETYLAMINOMETHYLPHOSPHONATE: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of N-ACETYLAMINOMETHYLPHOSPHONATE, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Profile
This compound is a compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this chemical is harmful if swallowed, and can cause skin irritation and serious eye damage.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this substance.
Table 1: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Measures | Personal Protective Equipment (PPE) |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. Seek medical attention. | Safety glasses, lab coat, gloves |
| Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice. | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Causes serious eye damage | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | Safety goggles or face shield |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | Fume hood or appropriate respiratory protection |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a methodical and safety-conscious mindset. As a phosphonic acid derivative, chemical neutralization through hydrolysis is a recognized disposal strategy for this class of compounds. The following protocol outlines a recommended procedure for laboratory-scale quantities of this waste.
Experimental Protocol: Acid-Catalyzed Hydrolysis for Neutralization
This procedure is designed for the neutralization of small quantities of this compound waste generated in a laboratory setting.
Materials:
-
This compound waste
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Fume hood
-
Personal Protective Equipment (PPE) as specified in Table 1
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible. Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Dilution: If the waste is in a concentrated form, dilute it with water to a concentration of approximately 5-10%. This helps to control the reaction rate and dissipate heat.
-
Acidification: Slowly and with constant stirring, add concentrated hydrochloric acid to the diluted waste solution. The goal is to facilitate the hydrolysis of the phosphonate group. A typical approach involves adding acid until the pH is strongly acidic (pH 1-2).
-
Heating (Optional but Recommended): Gently heat the acidified solution to accelerate the hydrolysis reaction. A temperature of 50-60°C is often sufficient. Maintain this temperature and continue stirring for several hours to ensure complete degradation. The exact time will depend on the concentration and volume of the waste.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly add a sodium hydroxide solution while continuously monitoring the pH. The goal is to neutralize the excess acid and bring the pH of the solution to a neutral range (pH 6-8). Exercise caution as the neutralization reaction can be exothermic.
-
Final Disposal: Once the solution is neutralized, it can typically be discharged to the sanitary sewer system with copious amounts of water, provided this is in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on drain disposal. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for chemical waste pickup.
Waste Classification and Regulatory Compliance
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its characteristic properties of being harmful and an irritant may classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to make this determination. The neutralization procedure described above is intended to render the waste non-hazardous. However, all disposal activities must comply with local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Comprehensive Safety and Handling Guide for N-ACETYLAMINOMETHYLPHOSPHONATE
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, handling procedures, and disposal plans for N-ACETYLAMINOMETHYLPHOSPHONATE. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]
-
Causes serious eye damage (Serious Eye Damage - Category 1)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][2]
Signal Word: Danger[1]
Hazard Pictograms:
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment when handling this compound. This is based on a risk assessment for laboratory-scale operations.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Inspect for tears or holes before use. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes. A face shield is recommended when handling larger quantities or if there is a splash hazard.[3] |
| Skin and Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume hood or approved respirator | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.[4] |
Safe Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Operational Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Have an emergency eyewash station and safety shower readily accessible.
-
Weighing and Transferring:
-
Handle as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or on a balance with a draft shield.
-
Use appropriate tools (spatula, scoop) to transfer the chemical. Avoid creating dust.
-
-
In Solution:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate decontaminating solution.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
-
Waste Chemical: Dispose of waste this compound and its containers in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and other materials that have come into contact with the chemical should be placed in a sealed, labeled container for hazardous waste disposal. Do not dispose of in regular trash.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
